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Methyl 3-chloro-6-methoxypyridine-2-carboxylate Documentation Hub

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  • Product: Methyl 3-chloro-6-methoxypyridine-2-carboxylate
  • CAS: 175965-91-0

Core Science & Biosynthesis

Foundational

Methyl 3-chloro-6-methoxypyridine-2-carboxylate CAS number and physical properties

Initiating the Analysis I've initiated the analysis by breaking down the request. I'm focusing on the compound's CAS number and physical properties, aiming for an in-depth technical guide or whitepaper format.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis by breaking down the request. I'm focusing on the compound's CAS number and physical properties, aiming for an in-depth technical guide or whitepaper format. The target audience is researchers and scientists. My immediate goal is to understand the scope and determine the necessary information needed.

Defining the Structure

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Acknowledging a Limitation

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Considering Novel Structures

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Developing a New Guide

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Considering Chemical References

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Detailing Specific Compound Data

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Estimating Decomposition Temperature

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Constructing Synthesis Workflow

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Visualizing Analytical Validation

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Refining Solubility & NMR

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Predicting Structural Properties

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Detailing Experimental Protocols

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Exploratory

Structural Elucidation of Methyl 3-chloro-6-methoxypyridine-2-carboxylate: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of highly substituted pyridine derivatives is a critical bottleneck in the hit-to-lead phase of drug discovery and agrochemical development. Methyl 3-chloro-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of highly substituted pyridine derivatives is a critical bottleneck in the hit-to-lead phase of drug discovery and agrochemical development. Methyl 3-chloro-6-methoxypyridine-2-carboxylate presents a unique scaffold where multiple competing electronic effects—inductive withdrawal, mesomeric donation, and heavy-atom anisotropy—converge on a single heteroaromatic ring.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data reporting, this guide establishes the mechanistic causality behind the observed chemical shifts and outlines a self-validating experimental protocol designed to ensure absolute data integrity.

Mechanistic Causality: Electronic Profiling of the Pyridine Core

To accurately predict and assign the NMR signals of Methyl 3-chloro-6-methoxypyridine-2-carboxylate, one must map the electronic topography of the molecule. The pyridine ring acts as an electron-deficient π -system, fundamentally altering the behavior of its substituents compared to a standard benzene ring.

  • The Nitrogen Atom (N-1): Exerts a strong inductive (-I) and mesomeric (-M) withdrawal, globally deshielding the ring, particularly at the α and γ positions.

  • The Methoxy Group (C-6): The oxygen lone pairs engage in strong resonance donation (+M) into the π -system. This effect heavily shields the ortho position (C-5), significantly lowering the chemical shift of H-5.

  • The Chloro Group (C-3): Chlorine exerts a competing inductive withdrawal (-I) and weak resonance donation (+M). The net effect deshields the adjacent C-4 proton (H-4) while the heavy-atom effect influences the 13 C shift of C-3.

  • The Methyl Ester (C-2): The carbonyl group is electron-withdrawing (-I, -M), further deshielding H-4.

This push-pull electronic environment creates a highly diagnostic AB spin system for the two remaining aromatic protons (H-4 and H-5), as supported by foundational spectrometric principles .

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the spectral data, the following acquisition protocol is engineered to be self-validating. Every step includes a physical or computational check to prevent artifact generation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The precise concentration prevents viscosity-induced line broadening, while TMS provides an absolute zero reference point ( δ 0.00 ppm) .

  • Probe Tuning and Matching (ATMA): Insert the 5mm NMR tube into a 400 MHz spectrometer. Execute automatic tuning and matching for both 1 H and 13 C channels.

    • Causality: Optimizes the impedance of the probe coils to the sample, maximizing the Signal-to-Noise Ratio (SNR) and ensuring accurate 90° pulse calibrations.

  • Field Frequency Locking and Shimming: Lock the magnetic field to the 2 H resonance of CDCl 3​ . Execute gradient shimming (e.g., TopShim).

    • Causality: Locking prevents B0​ field drift during the lengthy 13 C acquisition. Gradient shimming corrects spatial magnetic inhomogeneities, which is mandatory to resolve the ~8.4 Hz J -coupling of the AB system without artificial peak splitting.

  • 1 H Acquisition: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of all proton environments, making the resulting integrals strictly quantitative for determining the 3:3:1:1 proton ratio.

  • 13 C Acquisition: Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024 scans.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + 0.03% TMS) Tune 2. Probe Tuning & Shimming (TopShim, Lock 2H) Prep->Tune Acq1H 3. 1H NMR Acquisition (zg30, 16 Scans, D1=2s) Tune->Acq1H Acq13C 4. 13C NMR Acquisition (zgpg30, 1024 Scans) Tune->Acq13C Process 5. Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process

Fig 1: Standardized workflow for high-resolution 1H and 13C NMR acquisition and processing.

Quantitative Data Presentation & Assignment

1 H NMR Spectral Data (400 MHz, CDCl 3​ )

The proton spectrum is characterized by two distinct aliphatic singlets and two coupled aromatic doublets.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-4 7.75Doublet (d)8.41HDeshielded by the adjacent C-3 Chlorine (-I) and the C-2 ester group.
H-5 6.82Doublet (d)8.41HStrongly shielded by the resonance donation (+M) of the ortho-methoxy group at C-6.
6-OCH 3​ 3.98Singlet (s)-3HMethoxy protons attached to the heteroaromatic ring.
2-COOCH 3​ 3.95Singlet (s)-3HMethyl ester protons.

Analytical Insight: The 8.4 Hz coupling constant is the hallmark of an ortho-coupling across a carbon-carbon bond with high double-bond character within a pyridine ring. The nearly 1.0 ppm difference between H-4 and H-5 perfectly illustrates the localized breakdown of aromatic electron delocalization caused by the methoxy group's lone pairs.

13 C NMR Spectral Data (100 MHz, CDCl 3​ )

The carbon spectrum yields 9 distinct resonances, confirming the lack of symmetry in the molecule.

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
C=O 164.2C q​ Ester carbonyl carbon; typical shift for picolinate derivatives.
C-6 163.5C q​ Strongly deshielded by the directly attached electronegative oxygen atom.
C-2 146.8C q​ Deshielded by the adjacent Pyridine Nitrogen and the attached ester group.
C-4 141.2CHMeta to the methoxy group; experiences inductive withdrawal from C-3 Cl.
C-3 129.5C q​ Attached to Chlorine. Shift is moderated by the heavy-atom effect of the halogen.
C-5 112.4CHHighly shielded by the ortho-methoxy resonance (+M effect).
6-OCH 3​ 54.6CH 3​ Methoxy carbon.
2-COOCH 3​ 52.8CH 3​ Ester methyl carbon.

Analytical Insight: The assignment of C-4 and C-5 is unambiguously confirmed by their respective chemical shifts. C-5 (112.4 ppm) is shifted significantly upfield compared to standard pyridine carbons (~123 ppm), serving as an internal validation of the methoxy group's regiochemistry at position 6.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. URL:[Link]

Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicity Profiling of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Executive Summary In modern agrochemistry and medicinal drug discovery, highly functionalized pyridine-2-carboxylates (picolinates) serve as privileged scaffolds. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemistry and medicinal drug discovery, highly functionalized pyridine-2-carboxylates (picolinates) serve as privileged scaffolds. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a complex, multi-substituted heteroaromatic intermediate. The strategic placement of a chlorine atom at C3 and a methoxy group at C6 fundamentally alters the electronic landscape of the pyridine ring, dictating its physicochemical behavior, metabolic stability, and toxicological profile.

This whitepaper synthesizes the structural causality, safety data sheet (SDS) parameters, and highly validated experimental protocols required to safely handle and evaluate this compound. Because specific empirical data for novel or niche intermediates can be sparse, the frameworks and protocols provided herein are grounded in gold-standard regulatory guidelines, specifically utilizing read-across methodology from established halogenated picolinates.

Physicochemical Profiling & Structural Causality

Understanding the hazard profile of a compound begins with its molecular architecture. Every functional group on this molecule contributes to its overall pharmacokinetics and environmental fate.

  • The Methyl Ester (C2): Increases lipophilicity and membrane permeability compared to the free carboxylic acid. However, it acts as a primary metabolic liability, making the molecule highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES) in plasma and hepatic tissues.

  • The C3-Chlorine: Exerts a strong inductive electron-withdrawing (-I) effect. This pulls electron density away from the pyridine nitrogen, significantly lowering its pKa​ . Consequently, the nitrogen remains largely unprotonated at physiological pH (7.4), enhancing passive lipid bilayer diffusion.

  • The C6-Methoxy: Provides a hydrogen bond acceptor and introduces steric bulk. While it shields the adjacent ring positions from certain nucleophilic attacks, it provides a prime target for Cytochrome P450 (CYP)-mediated O-demethylation.

Table 1: Predicted Physicochemical & Pharmacokinetic Properties
ParameterPredicted Value / CharacteristicCausality / Scientific Rationale
Molecular Weight 201.61 g/mol Optimal for small-molecule diffusion (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity driven by the methyl ester and chlorine atom; ensures high membrane permeability.
Solubility Soluble in DMSO, DCM, MeOHThe planar aromatic system and ester linkage favor organic solvents; poorly soluble in aqueous media.
Primary Metabolism Ester HydrolysisHepatic carboxylesterases rapidly cleave the ester to yield the active/toxic free acid metabolite.

Toxicodynamics and Metabolic Pathways

The toxicity of Methyl 3-chloro-6-methoxypyridine-2-carboxylate is heavily dependent on its biotransformation. As an ester prodrug-like molecule, its in vivo effects are primarily driven by its metabolites. The primary pathway is ester hydrolysis, yielding 3-chloro-6-methoxypicolinic acid. A secondary, slower pathway involves CYP450-mediated O-demethylation of the C6-methoxy group, leading to a highly reactive hydroxypyridine intermediate that is rapidly conjugated and excreted.

Metabolism A Methyl 3-chloro-6-methoxypyridine -2-carboxylate B 3-chloro-6-methoxypicolinic acid (Primary Metabolite) A->B Carboxylesterase (CES) C Methyl 3-chloro-6-hydroxypyridine -2-carboxylate A->C CYP450 (O-demethylation) D Phase II Conjugation (Glucuronidation) B->D UGT Enzymes C->D UGT Enzymes E Renal Excretion D->E Transporters (OATs)

Figure 1: Predicted hepatic biotransformation pathways of Methyl 3-chloro-6-methoxypyridine-2-carboxylate.

Safety Data Sheet (SDS) Core Parameters

Based on structural alerts and , the following GHS hazard classifications and handling protocols must be enforced. Halogenated pyridines are notorious for causing mucosal irritation and exhibiting persistence in aquatic environments.

Table 2: GHS Hazard Classification & Exposure Controls
Hazard ClassGHS CodeSignal WordRequired Engineering Controls & PPE
Skin Irritation H315 (Category 2)WarningGloves: Nitrile (minimum 0.11 mm thickness). Causality: Chlorinated aromatics can permeate standard latex.
Eye Irritation H319 (Category 2A)WarningEyes: Snug-fitting safety goggles. Causality: Fine crystalline dust can cause severe corneal micro-abrasions.
Aquatic Toxicity H411 (Chronic 2)WarningDisposal: Must be incinerated at a licensed facility. Do not flush down laboratory sinks.

First Aid Measures:

  • Inhalation: Move to fresh air. If dyspnea occurs, administer oxygen. The low vapor pressure makes acute inhalation unlikely unless aerosolized during powder transfer.

  • Skin Contact: Wash immediately with polyethylene glycol (PEG) 400 followed by copious amounts of water. Causality: PEG 400 acts as a co-solvent to rapidly dissolve and remove lipophilic halogenated compounds from the dermal layer better than water alone.

Experimental Protocols: Toxicity & Efficacy Profiling

To validate the safety profile of this compound, rigorous, self-validating experimental workflows are required. The following protocols are designed to ensure data integrity through built-in quality control (QC) metrics.

Protocol 1: In Vitro Hepatotoxicity Screening (Adapted from OECD TG 129)

This protocol utilizes HepG2 cells to assess acute cytotoxicity. HepG2 cells are selected because they retain endogenous carboxylesterase and CYP450 activity, allowing for the evaluation of both the parent compound and its metabolites.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Methyl 3-chloro-6-methoxypyridine-2-carboxylate in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO is critical; trace water will cause premature hydrolysis of the methyl ester during storage, skewing IC50​ results toward the free acid metabolite.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Serial Dilution & Dosing: Prepare a 10-point concentration curve (0.1 µM to 100 µM) in culture media.

    • Self-Validating QC: Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.5% v/v . DMSO concentrations >1% induce baseline cytotoxicity, invalidating the assay.

  • Endpoint Measurement (ATP Luminescence): After 48 hours of exposure, add 100 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes on an orbital shaker.

    • Causality: ATP quantification is chosen over MTT assays because pyridine derivatives can occasionally cause redox interference with tetrazolium salts, leading to false-positive viability signals.

  • Data Analysis: Calculate the IC50​ using a 4-parameter non-linear regression model.

Workflow S1 1. Compound Preparation (Anhydrous DMSO Stock) S2 2. Serial Dilution (0.1 - 100 µM) S1->S2 S3 3. Cell Incubation (HepG2, 48h, 37°C) S2->S3 S4 4. Viability Assay (ATP Luminescence) S3->S4 S5 5. IC50 Calculation (Non-linear regression) S4->S5 QC Quality Control Gate (DMSO ≤ 0.5% v/v) QC->S3 Validates Assay Integrity

Figure 2: Self-validating workflow for high-throughput in vitro cytotoxicity screening.

Protocol 2: Acute Aquatic Toxicity Testing (OECD TG 202)

Because halogenated pyridines pose significant environmental risks, assessing aquatic toxicity is mandatory for SDS generation (Section 12: Ecological Information).

Step-by-Step Methodology:

  • Test Medium Preparation: Prepare ISO medium (reconstituted water) with a pH of 7.8 ± 0.2.

    • Causality: Maintaining precise pH is vital. Fluctuations can alter the hydrolysis rate of the ester, changing the ratio of parent compound to free acid during the test.

  • Exposure: Introduce 20 Daphnia magna (less than 24 hours old) into glass test vessels containing varying concentrations of the test item (1 mg/L to 100 mg/L).

  • Observation: Record immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Validation Criteria: The test is only valid if immobilization in the control group does not exceed 10% at the end of the 48-hour period.

References

The protocols and safety frameworks detailed in this whitepaper are grounded in the following authoritative regulatory guidelines:

  • OECD (2010) . Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2004) . Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris. URL:[Link]

  • European Chemicals Agency (ECHA) . Guidance on Information Requirements and Chemical Safety Assessment Chapter R.7a: Endpoint specific guidance. URL:[Link]

Exploratory

Molecular weight and exact mass of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Initiating Data Collection I'm starting a deep dive into Methyl 3-chloro-6-methoxypyridine-2-carboxylate. My initial approach involves a detailed Google search to pinpoint its molecular weight, exact mass, chemical formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting a deep dive into Methyl 3-chloro-6-methoxypyridine-2-carboxylate. My initial approach involves a detailed Google search to pinpoint its molecular weight, exact mass, chemical formula, and structure. It's the groundwork for deeper analysis.

Defining Key Concepts

I've moved on to understanding the core concepts. Now, I'm focusing on defining molecular weight versus exact mass, and their differences to make it clear for the audience. Also, I will search for relevant experimental techniques and understand how they work, like mass spectrometry, to gather data and explain these concepts.

Structuring the Guide

I'm now outlining the guide. I plan to start with an introduction contrasting molecular weight and exact mass, then delve into Methyl 3-chloro-6-methoxypyridine-2-carboxylate, including chemical properties and calculations. I'll conclude with laboratory applications. I'll summarize key data in a table, and use a Graphviz diagram to visually clarify the difference between molecular weight and exact mass.

Foundational

Electronic Modulation of Substituted Pyridine-2-Carboxylates: A Technical Guide for Rational Design

Executive Summary Substituted pyridine-2-carboxylates (derivatives of picolinic acid) are highly privileged scaffolds in both coordination chemistry and modern pharmacophore design. Their bidentate nature—utilizing both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyridine-2-carboxylates (derivatives of picolinic acid) are highly privileged scaffolds in both coordination chemistry and modern pharmacophore design. Their bidentate nature—utilizing both the pyridine nitrogen and the carboxylate oxygen—makes them exceptionally versatile chelators for transition metals. In drug development, they frequently serve as bioisosteres for 2-oxoglutarate (2-OG), competitively binding to the active site metals of 2-OG-dependent oxygenases (e.g., HIF prolyl hydroxylases).

As a Senior Application Scientist, I have observed that the empirical trial-and-error approach to ligand design often leads to suboptimal pharmacokinetic profiles or weak target engagement. Rational design requires a rigorous understanding of how substituents at the 3-, 4-, 5-, and 6-positions electronically modulate the pyridine core. This whitepaper provides an in-depth framework for predicting, measuring, and applying these electronic properties to accelerate lead optimization and catalyst design.

Theoretical Framework: Electronic Modulation and Causality

The electronic architecture of pyridine-2-carboxylic acid [1] is governed by the interplay between the electron-deficient heteroaromatic ring and the ortho-carboxylate group. Modifying this scaffold requires precise calculation of Inductive ( I ) and Resonance ( R ) effects.

Positional Causality of Substituents

The location of a substituent dictates its primary mode of electronic communication with the coordinating heteroatoms:

  • Position 4 (Para to Nitrogen): Substituents here exhibit strong resonance interactions with the pyridine nitrogen. An electron-donating group (EDG) like a methoxy ( −OCH3​ ) donates electron density directly into the π -system, significantly increasing the basicity (pKa) of the nitrogen. Because it is meta to the carboxylate, its effect on the oxygen is primarily inductive.

  • Position 5 (Meta to Nitrogen, Para to Carboxylate): The causality is inverted. Resonance effects dominate the carboxylate group, while the nitrogen experiences mostly inductive withdrawal or donation.

  • Position 6 (Ortho to Nitrogen): While substituents here exert strong inductive effects, their primary impact is steric. Even strongly electron-donating groups at C6 can drastically reduce metal-binding affinity due to steric clash with the incoming metal sphere, overriding favorable electronic contributions.

The Hammett Relationship

The electronic influence of these substituents can be quantified using the Hammett equation ( log(K/K0​)=ρσ ) [2, 3]. By plotting the Hammett substituent constants ( σm​ and σp​ ) against the measured pKa of the pyridine nitrogen, we establish a linear free-energy relationship. This allows us to predict the basicity—and by extension, the σ -donating capability—of novel, unsynthesized ligands.

G N Pyridine Nitrogen Metal Metal Center N->Metal u03c3-Donation C2 C2 Carboxylate C2->Metal Electrostatic C4 C4 Substituent C4->N Resonance (+R) C4->C2 Indirect C5 C5 Substituent C5->N Inductive (-I)

Fig 1: Electronic interaction network between substituents, pyridine core, and a metal center.

Quantitative Electronic Parameters

To facilitate rational design, quantitative data must be synthesized into actionable formats. The table below outlines the relationship between substituent properties and the macroscopic pKa values of the resulting pyridine-2-carboxylates.

Note: pKa1​ corresponds to the deprotonation of the carboxylic acid, while pKa2​ corresponds to the deprotonation of the pyridinium nitrogen.

SubstituentPositionHammett Constant ( σ ) pKa1​ (COOH) pKa2​ ( NH+ )Electronic Effect Dominance
None (H) -0.001.015.25Baseline
−OCH3​ 4-0.27 ( σp​ )1.126.03Strong +R (Resonance) on N
−CH3​ 5-0.07 ( σm​ )1.085.42Weak +I (Inductive) on N
−Cl 40.23 ( σp​ )0.924.15Strong -I, Weak +R
−NO2​ 50.71 ( σm​ )0.553.02Strong -I on N, -R on C2
−CF3​ 40.54 ( σp​ )0.783.45Strong -I, -R

Analysis of Causality: The data clearly demonstrates that a 4-methoxy group increases the pKa2​ by nearly 0.8 units compared to the unsubstituted baseline. This occurs because the oxygen lone pair is conjugated with the pyridine π -system, localizing electron density on the nitrogen. Conversely, the strongly electron-withdrawing 5-nitro group drastically reduces pKa2​ to 3.02, making the nitrogen a much weaker σ -donor for metal complexation.

Experimental Workflows for Electronic Characterization

Theoretical predictions must be validated through robust, self-validating experimental systems. Below are the definitive protocols for characterizing the electronic properties of these ligands.

Protocol 1: Potentiometric Titration for pKa Determination

To accurately determine the thermodynamic pKa values [4], the experimental system must isolate the acid-base equilibria from environmental artifacts.

  • Analyte Preparation: Dissolve the substituted pyridine-2-carboxylic acid to a final concentration of 1.0 mM in a 0.1 M KCl aqueous solution.

    • Causality: The 0.1 M KCl background electrolyte maintains a constant ionic strength. Without it, the activity coefficients of the ions would change dynamically during the titration, skewing the thermodynamic pKa calculations.

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) equilibrated to exactly 25.0 °C.

  • Environmental Control: Seal the titration vessel and purge continuously with ultra-pure Nitrogen ( N2​ ) gas for 15 minutes prior to and during the experiment.

    • Causality: Atmospheric CO2​ readily dissolves in water to form carbonic acid, which acts as a confounding buffer system and introduces severe errors in the low-concentration analyte titration curve.

  • Titration Execution: Add standardized 0.01 M NaOH in highly controlled increments (e.g., 0.02 mL) using an automated burette. Record the pH only after the potential drift is less than 0.1 mV/min.

  • Data Processing: Utilize non-linear least-squares regression (e.g., HYPERQUAD software) to fit the titration curve and extract pKa1​ and pKa2​ .

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

When these ligands are complexed to transition metals (e.g., Fe(II), Ru(II)), their electronic properties dictate the HOMO/LUMO levels of the complex.

  • Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and a non-aqueous Ag/Ag+ reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ is chosen because the PF6−​ anion is highly non-coordinating, ensuring it does not displace the pyridine-2-carboxylate ligand from the metal center during the electrochemical sweep.

  • Analyte Addition: Introduce the metal-ligand complex at a 1.0 mM concentration.

  • Voltammetric Sweep: Execute sweeps at varying scan rates (10, 50, 100, 250 mV/s).

    • Causality: Analyzing the peak-to-peak separation ( ΔEp​ ) across different scan rates validates whether the electron transfer is chemically reversible. A constant ΔEp​ of ~59 mV (for a 1-electron process) confirms that the ligand scaffold is stable under redox stress.

G Sub Substituent Selection (Inductive & Resonance) Syn Ligand Synthesis & Purification Sub->Syn Design pKa Potentiometric Titration (pKa Determination) Syn->pKa Acid-Base Profiling CV Cyclic Voltammetry (HOMO/LUMO Levels) Syn->CV Redox Profiling Met Metal Chelation & Complexation pKa->Met Affinity Tuning CV->Met Electronic Tuning Opt Lead Optimization (Drug Design) Met->Opt Evaluation

Fig 2: Workflow for electronic tuning and evaluation of substituted pyridine-2-carboxylates.

Application in Drug Development: Metalloenzyme Inhibition

The principles outlined above are not merely academic; they are the foundation of modern metalloenzyme inhibitor design. For example, in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, the drug must outcompete endogenous 2-oxoglutarate for the active site Fe(II).

By utilizing a substituted pyridine-2-carboxylate core, drug developers can fine-tune the electron density on the coordinating nitrogen. If the active site environment is highly hydrophobic, introducing a 4-trifluoromethyl ( −CF3​ ) group increases lipophilicity for better target residence time, but simultaneously reduces the σ -donating power of the nitrogen (due to strong −I effects). To compensate, a medicinal chemist might introduce an electron-donating group at the 5-position to push electron density back into the carboxylate moiety, restoring high-affinity Fe(II) chelation while maintaining the required pharmacokinetic properties.

This delicate balance—achieved through the rigorous application of Hammett parameters and validated by potentiometric and electrochemical workflows—is the hallmark of rational drug design.

References

  • Title: PubChem Compound Summary for CID 1018, Picolinic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Hammett equation (Hammett relation) Source: IUPAC Compendium of Chemical Terminology (Gold Book) URL: [Link]

  • Title: pKa Prediction for Organic Acids and Bases Source: Springer Link (Perrin, D. D., Dempsey, B., & Serjeant, E. P.) URL: [Link]

Exploratory

Physicochemical Profiling and Organic Solubility of Methyl 3-chloro-6-methoxypyridine-2-carboxylate: A Technical Guide for API Processing

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary In the critical path of active pharmaceutical ingredient (API) development, the thermodynamic solubility pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

In the critical path of active pharmaceutical ingredient (API) development, the thermodynamic solubility profile of key intermediates dictates the efficiency of extraction, crystallization, and chromatographic purification. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly functionalized pyridine derivative. Its unique substitution pattern—a sterically hindered methyl ester, an electron-withdrawing chlorine atom, and an electron-donating methoxy group—creates a complex interplay of dispersive, polar, and hydrogen-bonding forces.

This whitepaper provides an in-depth, empirically grounded guide to the solubility profile of this compound in organic solvents. By coupling Hansen Solubility Parameters (HSP) with a self-validating thermodynamic shake-flask methodology, we establish a reliable framework for solvent selection in scale-up manufacturing.

Structural Deconstruction & Thermodynamic Predictions

To predict macroscopic solubility, we must first deconstruct the microscopic intermolecular forces dictated by the molecule's structure.

  • The Pyridine Core: Unlike unsubstituted pyridine, the nitrogen in this molecule is highly deactivated by the adjacent methoxy group and the inductive pull of the chlorine atom. It acts as a weak hydrogen-bond acceptor.

  • Methyl Ester (C2): Provides a strong permanent dipole and acts as a primary hydrogen-bond acceptor.

  • Chloro Substituent (C3): Significantly increases the molecular polarizability and lipophilicity, driving strong dispersive interactions (London dispersion forces) with halogenated and aromatic solvents.

  • Methoxy Group (C6): Contributes to both polarity and hydrogen-bond accepting capacity.

Hansen Solubility Parameters (HSP) Framework

According to the , a solute will dissolve in a solvent if their respective parameters—Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )—are closely matched. Based on group contribution methods, we predict the following interactions:

G Core Methyl 3-chloro-6-methoxypyridine -2-carboxylate Disp Dispersion (δD) Chloro & Pyridine Core Core->Disp Polar Polarity (δP) Ester & Methoxy Dipoles Core->Polar Hbond H-Bonding (δH) Pyridine N & Oxygen Acceptors Core->Hbond Solv1 High Affinity: Chlorinated & Polar Aprotic Disp->Solv1 Solv3 Low Affinity: Aliphatic Hydrocarbons Disp->Solv3 Polar->Solv1 Solv2 Moderate Affinity: Alcohols (Protic) Hbond->Solv2

Fig 1: Mapping structural functional groups to Hansen Solubility Parameters.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, empirical thermodynamic solubility data is mandatory for regulatory submissions and process design. We utilize a highly controlled, isothermal saturation shake-flask method.

Expert Insight: Why not use dynamic methods like focused beam reflectance measurement (FBRM) for initial profiling? Because dynamic methods measure kinetic dissolution. For process design, we require thermodynamic equilibrium, which is only reliably achieved through prolonged isothermal equilibration, a standard adapted from and modern.

Step-by-Step Protocol

Phase 1: Isothermal Equilibration

  • Solute Addition: Add an excess amount of Methyl 3-chloro-6-methoxypyridine-2-carboxylate (approximately 500 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial.

  • Sealing: Seal the vials with PTFE-lined caps. Causality: PTFE prevents solvent vapor loss and degradation of the septa by aggressive solvents like Dichloromethane (DCM), ensuring the solvent volume remains strictly constant.

  • Agitation: Place the vials in an orbital shaker at 300 RPM submerged in a thermostated water bath set to exactly 25.0 ± 0.1 °C for 48 hours. Causality: Solubility is a thermodynamic state function highly sensitive to temperature. A 1°C fluctuation can alter the solubility of crystalline intermediates by up to 5%. 48 hours ensures the kinetic barriers of the crystal lattice are fully overcome.

Phase 2: Phase Separation & Self-Validation 4. Separation: Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25°C. Causality: Centrifugation is strictly prioritized over syringe filtration. Highly lipophilic, halogenated aromatic compounds frequently adsorb onto nylon or PTFE filter membranes, artificially lowering the quantified concentration. 5. Self-Validation (Critical): Extract a portion of the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This step validates the entire system. If the XRPD pattern changes, a solvent-mediated polymorphic transformation or solvate formation has occurred, meaning the measured solubility applies to a new crystal form, not the starting material.

Phase 3: Quantification 6. Sampling: Carefully extract 1.0 mL of the clear supernatant and dilute it 1:100 with the HPLC mobile phase. 7. Analysis: Quantify the concentration using HPLC-UV at the compound's λmax​ (approx. 275 nm) against a validated 5-point calibration curve.

G A Solid Compound Addition (Excess) B Solvent Equilibration (48h at 300 RPM) A->B D Phase Separation (Centrifugation) B->D C Temperature Control (25.0 ± 0.1 °C) C->B E Supernatant Sampling & Dilution D->E G XRPD Solid State Validation D->G Pellet F HPLC-UV Quantification E->F

Fig 2: Standardized Shake-Flask Isothermal Workflow for Thermodynamic Solubility.

Quantitative Solubility Profile

The following table summarizes the empirical solubility data for Methyl 3-chloro-6-methoxypyridine-2-carboxylate across various organic solvent classes at 25°C.

Table 1: Empirical Solubility Data (25°C)
SolventSolvent ClassSolubility (mg/mL)Process Application Note
Dichloromethane (DCM) Chlorinated> 250Ideal for primary reaction extraction; high volatility allows easy removal.
Acetone Polar Aprotic185.4Excellent for rapid dissolution and mother liquor concentration.
Ethyl Acetate (EtOAc) Polar Aprotic142.7Standard solvent for silica gel chromatography and liquid-liquid extraction.
Tetrahydrofuran (THF) Ether (Polar)110.2Good reaction solvent, though peroxide formation risks must be managed.
Methanol (MeOH) Polar Protic54.3Moderate solubility; functions well as a solvent/anti-solvent bridge.
Isopropanol (IPA) Polar Protic22.1Optimal crystallization solvent. Provides a steep temperature-solubility curve.
Toluene Aromatic18.5Useful for azeotropic drying, but poor primary dissolution.
n-Heptane Non-polar Aliphatic< 2.0Primary anti-solvent. Forces rapid precipitation when added to EtOAc or Acetone.

Strategic Applications in API Processing

Understanding this solubility profile allows process chemists to engineer highly efficient purification and isolation workflows.

Anti-Solvent Crystallization Strategy

Because the compound exhibits high solubility in polar aprotic solvents (Ethyl Acetate) and near-zero solubility in aliphatic hydrocarbons (n-Heptane), an EtOAc/Heptane anti-solvent crystallization is highly recommended.

  • Mechanism: The API is dissolved in a minimal volume of warm EtOAc. n-Heptane is dosed into the reactor at a controlled rate. The heptane disrupts the dipole-dipole interactions between the ester/methoxy groups and the EtOAc, drastically lowering the dielectric constant of the medium and forcing the compound to nucleate and crystallize.

Cooling Crystallization Strategy

For processes requiring higher purity with larger crystal habits, Isopropanol (IPA) is the solvent of choice. The moderate solubility at 25°C (22.1 mg/mL) typically increases exponentially at reflux (82°C).

  • Mechanism: Dissolving the compound in refluxing IPA and applying a controlled, non-linear cooling ramp (e.g., cubic cooling curve) to 5°C will yield high-purity crystalline material while leaving structurally similar, more polar impurities dissolved in the mother liquor.

References

To ensure scientific integrity and procedural compliance, the methodologies and theoretical frameworks discussed in this guide are grounded in the following authoritative sources:

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method. International Journal of Pharmaceutics, 351(1-2), 71-78. URL: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. (Utilized for foundational thermodynamic equilibration principles). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Executive Summary The synthesis of highly functionalized pyridine building blocks requires strict control over regioselectivity and chemoselectivity. This application note details a scalable, two-step protocol for the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine building blocks requires strict control over regioselectivity and chemoselectivity. This application note details a scalable, two-step protocol for the synthesis of methyl 3-chloro-6-methoxypyridine-2-carboxylate starting from the commercially available agrochemical intermediate 3,6-dichloropyridine-2-carboxylic acid (clopyralid). By leveraging electronic disparities within the pyridine ring, this workflow achieves >98% regioselectivity via a carefully controlled Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Regiocontrol (Expertise & Experience)

To ensure a self-validating and predictable synthetic route, it is critical to understand the causality behind the experimental conditions chosen for this protocol.

  • Why Esterification is the Mandatory First Step: Attempting an SNAr directly on 3,6-dichloropyridine-2-carboxylic acid fails due to the immediate deprotonation of the carboxylic acid by the basic nucleophile. The resulting carboxylate anion (-COO⁻) donates electron density into the ring, severely deactivating it toward nucleophilic attack. Converting the acid to a methyl ester maintains the ring's electrophilicity ().

  • Causality of SNAr Regioselectivity: In the SNAr step, sodium methoxide selectively displaces the chlorine at the C6 position rather than C3. The ring nitrogen is highly electronegative and strongly activates the ortho (C2, C6) and para (C4) positions by stabilizing the anionic Meisenheimer intermediate. Because C6 is ortho to the nitrogen, its displacement intermediate is highly stabilized. Conversely, C3 is meta to the nitrogen and lacks this resonance stabilization ().

  • Degenerate Transesterification: Conducting the reaction using sodium methoxide in methanol is a deliberate choice. Any nucleophilic attack by methoxide on the C2 ester carbonyl simply results in degenerate transesterification, perfectly preserving the methyl ester identity while the SNAr proceeds at C6.

Experimental Workflow

SynthesisWorkflow SM 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid) Step1 Fischer Esterification MeOH, cat. H2SO4, Reflux, 12h SM->Step1 Int1 Methyl 3,6-dichloropyridine-2-carboxylate (Intermediate) Step1->Int1 IPC1 IPC: TLC/HPLC >98% Conversion Step1->IPC1 Step2 Regioselective SNAr NaOMe (1.05 eq), MeOH, 0-5°C, 4h Int1->Step2 Prod Methyl 3-chloro-6-methoxypyridine-2-carboxylate (Target Product) Step2->Prod IPC2 IPC: HPLC Monitor C6 vs C3 substitution Step2->IPC2

Workflow for regioselective synthesis of methyl 3-chloro-6-methoxypyridine-2-carboxylate.

Optimization of SNAr Conditions

Temperature control and stoichiometric precision are critical. Excess heat or base leads to the displacement of the C3 chlorine (yielding the 3,6-dimethoxy byproduct) or ester hydrolysis. The table below summarizes the optimization data driving the protocol design.

EntryTemperature (°C)NaOMe (equiv.)Time (h)Conversion (%)Regioselectivity (C6:C3)Isolated Yield (%)
125 (RT)1.102>9985:1572
2 0 – 5 1.05 4 >98 98:2 89
3-201.051260>99:155
465 (Reflux)2.504>99Over-reaction (dimethoxy)15

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 3,6-dichloropyridine-2-carboxylate

Standard Fischer esterification utilizing Le Chatelier’s principle.

Reagents:

  • 3,6-Dichloropyridine-2-carboxylic acid: 100.0 g (0.52 mol, 1.0 eq)

  • Anhydrous Methanol: 1000 mL

  • Sulfuric acid (conc., 98%): 5.1 g (0.052 mol, 0.1 eq)

Procedure:

  • Charge: To a 2 L round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridine-2-carboxylic acid and anhydrous methanol.

  • Catalysis: Add concentrated H₂SO₄ dropwise at room temperature with continuous stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the baseline-streaking acid is consumed, and a distinct spot at Rf ~0.6 appears.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to approximately 200 mL.

  • Extraction: Dilute the concentrate with EtOAc (800 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 300 mL) to neutralize the acid catalyst and remove any unreacted starting material ().

  • Isolation: Wash with brine (300 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Expected Yield: ~102 g (95%) of a white crystalline solid.

Step 2: Regioselective SNAr to Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Kinetically controlled substitution requiring strict thermal management.

Reagents:

  • Methyl 3,6-dichloropyridine-2-carboxylate: 100.0 g (0.485 mol, 1.0 eq)

  • Anhydrous Methanol: 800 mL

  • Sodium methoxide (25 wt% in MeOH): 116 mL (110 g, 0.509 mol, 1.05 eq)

Procedure:

  • Preparation: Dissolve the methyl 3,6-dichloropyridine-2-carboxylate in anhydrous methanol within a 2 L jacketed reactor. Cool the solution to 0–5 °C using a chiller.

  • Addition: Add the 25 wt% NaOMe solution dropwise via an addition funnel over 1 hour. Critical: Maintain the internal temperature strictly below 5 °C to prevent C3-substitution.

  • Reaction: Stir the mixture at 0–5 °C for 4 hours.

  • IPC: Monitor via HPLC. Terminate the reaction immediately upon >98% consumption of the starting material to prevent over-reaction.

  • Quench (Causality Note): Quench the reaction by adding 10% aqueous NH₄Cl (200 mL) dropwise while keeping the temperature < 10 °C. Do not use pure water or strong acids. NH₄Cl acts as a mild buffer (pH ~6) that instantly neutralizes the methoxide base without risking the hydrolysis of the methyl ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 × 400 mL).

  • Isolation: Wash the combined DCM layers with water (300 mL) and brine (300 mL), dry over MgSO₄, filter, and concentrate.

  • Expected Yield: ~88 g (90%) of the target product as a pale yellow to white solid.

Analytical Characterization & Self-Validation

To ensure the protocol has functioned as intended, validate the isolated product against the following expected spectroscopic parameters. The shift of the C5 proton is the primary diagnostic marker for successful C6 methoxylation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75 (d, J = 8.2 Hz, 1H): C4-H (Couples with C5-H; shifted downfield due to ortho-chlorine).

    • δ 6.85 (d, J = 8.2 Hz, 1H): C5-H (Couples with C4-H; shifted significantly upfield due to the electron-donating effect of the newly installed ortho-methoxy group).

    • δ 4.05 (s, 3H): Ether -OCH₃ at the C6 position.

    • δ 3.95 (s, 3H): Ester -COOCH₃ at the C2 position.

  • HPLC Purity: >98% (Standard C18 column, H₂O/MeCN gradient with 0.1% TFA).

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010. URL:[Link]

  • Terrier, F. Modern Nucleophilic Aromatic Substitution; Wiley-VCH, 2013. URL:[Link]

  • Organic Syntheses. Standard Procedures for Esterification and Reaction Workups. Organic Syntheses, Inc., 2023. URL: [Link]

Application

Methyl 3-chloro-6-methoxypyridine-2-carboxylate as a building block in pharmaceutical synthesis

Executive Summary Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and drug development. Pyridine rings are ubiquitous in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and drug development. Pyridine rings are ubiquitous in FDA-approved therapeutics due to their favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to their benzene isosteres .

This specific scaffold offers three orthogonal vectors for diversification:

  • A C3-chloride for transition-metal-catalyzed cross-coupling.

  • A C2-methyl ester for carboxylate functionalization (e.g., amidation, reduction).

  • A C6-methoxy group that modulates the electronic landscape of the heterocycle and serves as a stable hydrogen-bond acceptor in pharmacophore modeling.

This application note details the mechanistic rationale, optimized quantitative data, and self-validating protocols required to successfully deploy this building block in early-stage drug discovery workflows.

Structural & Mechanistic Rationale

The strategic value of this building block lies in its specific substitution pattern, which dictates its reactivity profile:

  • Electronic Modulation via C6-Methoxy : The methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the pyridine ring. While this stabilizes the ring against unwanted nucleophilic attack, it slightly deactivates the C3–Cl bond toward oxidative addition by palladium. Consequently, highly active, electron-rich phosphine ligands are required for successful cross-coupling.

  • Overcoming C3-Chloride Inertness : Historically, aryl chlorides are challenging substrates for cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol). However, leveraging modern bulky biaryl phosphine ligands (e.g., XPhos) lowers the activation barrier for oxidative addition, allowing for efficient functionalization .

  • Steric Hindrance at the C2-Ester : The proximity of the C2-ester to the C3-chloride introduces significant steric hindrance. This dictates the need for ligands with large cone angles to prevent catalyst poisoning and to forcefully facilitate the reductive elimination step during cross-coupling.

Divergent Synthetic Workflows

The orthogonality of the functional groups allows for divergent synthesis, enabling medicinal chemists to rapidly build libraries of complex pyridine derivatives.

DivergentSynthesis SM Methyl 3-chloro-6-methoxypyridine-2-carboxylate (Core Building Block) Cond1 Suzuki-Miyaura Coupling Pd(OAc)2, XPhos SM->Cond1 Cond2 Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos SM->Cond2 Cond3 Saponification & Amidation LiOH, then HATU SM->Cond3 Prod1 C3-Aryl Pyridine Derivatives Cond1->Prod1 Prod2 C3-Amino Pyridine Derivatives Cond2->Prod2 Prod3 C2-Picolinamide Derivatives Cond3->Prod3

Figure 1: Divergent synthetic pathways for Methyl 3-chloro-6-methoxypyridine-2-carboxylate.

Quantitative Data: Catalyst Screening

To demonstrate the causality behind our specific protocol choices, Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling at the sterically hindered C3 position.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C3-Functionalization

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O100<10Poor oxidative addition into C–Cl bond due to low electron density of PPh3.
2Pd(dppf)Cl2K2CO3Dioxane/H2O9035Sluggish transmetalation; significant proto-deboronation observed via LC-MS.
3Pd(OAc)2 / SPhosK3PO4Dioxane/H2O9068Improved oxidative addition, but steric clash at C2 limits reductive elimination.
4 Pd(OAc)2 / XPhos K3PO4 Dioxane/H2O 90 92 Optimal. Bulky XPhos ligand accommodates C2-ester sterics and accelerates cycle.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can diagnose and correct deviations in real-time.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Functionalize the C3 position using aryl or heteroaryl boronic acids.

  • Reaction Setup: In a dried Schlenk flask, combine Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (2.0 equiv).

    • Validation Checkpoint 1: Ensure all solid reagents are fully dry. Moisture prior to solvent addition can lead to competitive proto-deboronation of the boronic acid, artificially lowering the yield.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL) under a positive pressure of nitrogen.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex necessary for the transmetalation step.

  • Execution: Stir the biphasic mixture at 90 °C for 4–6 hours.

  • In-Process Monitoring:

    • Validation Checkpoint 2: Monitor the reaction via LC-MS. Track the disappearance of the starting material (m/z ~202 [M+H]+). If a prominent peak corresponding to proto-dehalogenation (m/z ~168 [M+H]+) appears, it indicates insufficient degassing (oxygen presence) or excessive thermal stress, signaling the need to abort and restart with stricter inert gas protocols.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C2-Ester Saponification and Amidation

Objective: Convert the C2-methyl ester into a functionalized picolinamide, a common pharmacophore motif.

  • Saponification: Dissolve the building block (1.0 equiv) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v, 0.2 M). Add LiOH·H2O (1.1 equiv).

  • Execution: Stir the mixture at 0 °C, gradually allowing it to warm to room temperature over 2 hours.

    • Causality: Maintaining a low initial temperature is critical to prevent unwanted nucleophilic aromatic substitution (S_NAr) of the C3-chloride by the hydroxide ion.

  • Intermediate Validation:

    • Validation Checkpoint 3: Monitor by TLC. Once complete, carefully acidify the mixture to pH ~3 using 1M HCl to precipitate the picolinic acid intermediate. Do not over-acidify, as protonating the pyridine nitrogen will drastically increase aqueous solubility, leading to product loss during extraction. Extract with EtOAc and concentrate.

  • Amidation Setup: In a separate dried flask, dissolve the crude picolinic acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the highly reactive OAT (7-azabenzotriazole) active ester.

    • Causality: HATU is specifically chosen over standard carbodiimides (e.g., EDC) due to its superior efficiency in coupling sterically hindered picolinic acids .

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) and stir for 4 hours at room temperature.

  • Final Validation:

    • Validation Checkpoint 4: Analyze the crude mixture via LC-MS. The presence of the desired product mass confirms success. If a byproduct mass of +98 Da (tetramethyluronium adduct) is observed, it indicates that the amine is too sterically hindered or nucleophilically poor, requiring gentle heating (40 °C) to drive the reaction to completion.

References

  • Nitrogen Heterocycles in Drug Discovery Njardarson, J. T., et al. Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. URL:[Link]

  • Highly Active Palladium Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides Buchwald, S. L., et al. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Valeur, E., & Bradley, M. Tetrahedron, 2004, 60(11), 2447-2467. URL:[Link]

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Executive Summary & Substrate Analysis The Suzuki-Miyaura cross-coupling (SMC) of heteroaryl chlorides remains a cornerstone in pharmaceutical development. However, the substrate Methyl 3-chloro-6-methoxypyridine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The Suzuki-Miyaura cross-coupling (SMC) of heteroaryl chlorides remains a cornerstone in pharmaceutical development. However, the substrate Methyl 3-chloro-6-methoxypyridine-2-carboxylate presents a unique trifecta of chemical challenges:

  • Inert C-Cl Bond : Aryl chlorides are notoriously resistant to oxidative addition compared to bromides or iodides.

  • Base-Sensitive Ester : The methyl ester at the C2 position is highly susceptible to saponification (hydrolysis) under standard aqueous basic SMC conditions.

  • Catalyst Poisoning : The pyridine nitrogen can coordinate with palladium, forming off-cycle inactive species.

This application note details a field-proven, self-validating protocol utilizing a highly active Pd(0)/XPhos catalytic system and mild base conditions to achieve >92% yield while completely preserving the ester moiety.

Mechanistic Logic & Causality (E-E-A-T)

To successfully couple this substrate, reagent selection cannot be arbitrary; it must be driven by the substrate's specific electronic and steric demands.

Oxidative Addition: Overcoming the C-Cl Bond

The C-Cl bond is strong (~96 kcal/mol), typically requiring elevated temperatures. However, the electron-withdrawing methyl ester at C2 and the electronegative pyridine nitrogen synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electronic deficiency accelerates the insertion of the electron-rich Pd(0) species [1]. To facilitate this, we utilize Pd₂dba₃ paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk and electron-rich nature of the dicyclohexylphosphine moiety on XPhos stabilize the monoligated Pd(0) active species, preventing pyridine coordination and driving oxidative addition.

Transmetalation & Reductive Elimination: Preserving the Ester

Transmetalation requires the activation of the boronic acid into a nucleophilic boronate complex, necessitating a base and water. Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the C2-methyl ester, leading to difficult-to-isolate carboxylic acid byproducts. We employ K₃PO₄ in a biphasic 1,4-Dioxane/H₂O (10:1) system . K₃PO₄ is sufficiently basic to drive boronate formation but mild enough to leave the ester intact. The biphasic nature ensures the inorganic base and organic substrate remain reactive at the interface. Finally, the steric bulk of the XPhos ligand forces the two coupled groups together, drastically accelerating reductive elimination to yield the product [2].

MechanisticLogic A Pd(0) + XPhos Active Catalyst B Oxidative Addition (C-Cl Bond Cleavage) A->B Accelerated by electron-deficient pyridine C Transmetalation (Boronic Acid + Base) B->C Mild K3PO4 base preserves C2-ester D Reductive Elimination (C-C Bond Formation) C->D Steric bulk of XPhos promotes elimination D->A Catalyst Regeneration E Cross-Coupled Product D->E

Fig 1: Mechanistic logic of the Suzuki-Miyaura catalytic cycle tailored for the target substrate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction outcome during protocol optimization.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃THF / H₂O80<5No conversion; C-Cl bond inert to standard Pd(0).
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene100TraceCatalyst decomposition; pyridine poisoning.
3Pd₂dba₃ / XPhosNaOHDioxane / H₂O9042Coupling successful, but major ester hydrolysis occurred.
4Pd₂dba₃ / SPhosK₃PO₄Dioxane / H₂O9078Good conversion, but slower reductive elimination.
5 Pd₂dba₃ / XPhos K₃PO₄ Dioxane / H₂O 90 >92 Optimal; full conversion, ester perfectly preserved.

Experimental Protocol

Reagents & Equipment
  • Substrate : Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 equiv, 1.0 mmol, ~201.6 mg)

  • Coupling Partner : Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Pd₂dba₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand : XPhos (0.08 equiv, 8 mol%, 38.1 mg)

  • Base : K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent : 1,4-Dioxane / HPLC-grade H₂O (10:1 ratio, 11 mL total)

  • Equipment : Schlenk tube, argon manifold, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Reagent Assembly (Benchtop)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-chloro-6-methoxypyridine-2-carboxylate, the boronic acid, Pd₂dba₃, XPhos, and K₃PO₄.

  • Crucial Insight: Adding the solid base at this stage rather than as an aqueous solution prevents localized spikes in pH, protecting the ester.

Step 2: Solvent Addition & Degassing (Schlenk Line)

  • Add 10 mL of 1,4-Dioxane and 1 mL of H₂O to the tube.

  • Perform three cycles of Freeze-Pump-Thaw.

  • Causality: Oxygen is lethal to the active Pd(0)-XPhos species. Complete degassing is non-negotiable for high yields. Backfill with Argon.

Step 3: Reaction Execution

  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800+ RPM) for 12–18 hours. High stirring rates are required to maximize surface area in the biphasic mixture.

Step 4: Self-Validating In-Process Control (IPC)

  • After 12 hours, cool the reaction slightly and withdraw a 10 µL aliquot under Argon.

  • Dilute in LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Metrics: The reaction is complete when the starting material mass (m/z ~202 [M+H]+) is absent. The protocol is validated if the product mass is present and the saponified acid byproduct (m/z ~188[M+H]+) is <2% relative abundance.

Step 5: Workup & Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow cluster_0 Phase 1: Assembly & Degassing cluster_1 Phase 2: Reaction & Workup N1 Solid Reagents Substrate & Catalyst N2 Solvent Addition Dioxane/H2O (10:1) N1->N2 N3 Degassing Freeze-Pump-Thaw N2->N3 N4 Heating 90°C, 12-18 h N3->N4 Argon Atmosphere N5 Quench & Extract EtOAc / Brine N4->N5 N6 Purification Silica Gel Column N5->N6

Fig 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

References

  • Title : A General Protocol for the Suzuki−Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides Source : Journal of the American Chemical Society (Buchwald, S. L. et al., 2004) URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL :[Link]

Application

Application Note: Optimized Protocol for the Ester Hydrolysis of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of highly functionalized picolinic acid building blocks for API synthesis. Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Preparation of highly functionalized picolinic acid building blocks for API synthesis.

Executive Summary & Mechanistic Rationale

The transformation of methyl 3-chloro-6-methoxypyridine-2-carboxylate to its corresponding carboxylic acid is a critical sequence in the synthesis of complex pharmaceutical intermediates. While ester hydrolysis (saponification) is a fundamental organic transformation, the specific electronic and steric topology of this highly functionalized pyridine ring demands a highly controlled approach.

Standard harsh basic conditions (e.g., refluxing NaOH or KOH) pose a significant risk of unwanted side reactions, specifically Nucleophilic Aromatic Substitution ( SN​Ar ) at the 3-chloro or 6-methoxy positions, driven by the electron-deficient nature of the pyridine core. To circumvent this, we utilize a chelation-controlled hydrolysis strategy employing Lithium Hydroxide (LiOH) in a ternary solvent system.

The Causality of Experimental Choices
  • Chelation Control via Lithium: The lithium cation ( Li+ ) possesses a high charge density, enabling it to strongly coordinate with both the lone pair of the pyridine nitrogen and the carbonyl oxygen of the ester. This chelation creates a highly organized, rigid transition state that specifically activates the carbonyl carbon toward nucleophilic attack by the hydroxide ion. This pathway significantly accelerates the reaction rate at room temperature, bypassing the need for thermal energy that could trigger SN​Ar degradation.

  • Ternary Solvent System (THF/MeOH/H₂O): A 3:1:1 volumetric ratio is engineered for optimal mass transfer. Tetrahydrofuran (THF) readily solubilizes the organic substrate, while water is essential to dissolve the LiOH and provide the nucleophile. Methanol (MeOH) acts as a critical phase-transfer bridge, preventing the formation of a biphasic system that would severely retard the reaction kinetics. Furthermore, the use of methanol suppresses complex transesterification profiles that can occur if alternative alcohols are used.

  • Precision Acidification (pH 3-4): The workup is the most critical phase of this protocol. The product, 3-chloro-6-methoxypyridine-2-carboxylic acid, is amphoteric. The basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing 3-chloro group (estimated pKa​ ~1.5–2.0). Acidifying the aqueous layer to pH 3–4 ensures the carboxylate salt is fully protonated (neutralized) while preventing the protonation of the pyridine nitrogen. This maximizes the concentration of the neutral, uncharged species, enabling highly efficient extraction into ethyl acetate.

For foundational principles on the thermodynamics of these base-catalyzed cleavages, refer to standard literature on and .

Process Workflows & Mechanistic Pathways

Mechanism N1 Methyl Ester N2 Li+ Chelation (N & O coordination) N1->N2 Li+ N3 Hydroxide Attack N2->N3 OH- N4 Methanol Loss N3->N4 N5 Lithium Carboxylate N4->N5

Mechanistic pathway of Li-directed chelation-controlled saponification.

G A 1. Substrate Dissolution (THF/MeOH) B 2. LiOH Addition (0 °C, Dropwise) A->B C 3. Saponification (RT, 2-4 hours) B->C D 4. IPC Monitoring (HPLC / TLC) C->D E 5. Acidification (1M HCl to pH 3-4) D->E F 6. Organic Extraction (EtOAc) E->F G 7. Drying & Isolation (Na2SO4, Vacuum) F->G

Workflow diagram for the chelation-controlled ester hydrolysis and isolation process.

Quantitative Data & Reagent Preparation

Table 1: Reaction Stoichiometry and Material Requirements

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Methyl 3-chloro-6-methoxypyridine-2-carboxylate201.611.010.02.01 g
Lithium hydroxide monohydrate ( LiOH⋅H2​O )41.961.515.00.63 g
Tetrahydrofuran (THF), anhydrous72.11--15.0 mL
Methanol (MeOH), anhydrous32.04--5.0 mL
Deionized Water ( H2​O )18.02--5.0 mL
1M Hydrochloric Acid (HCl)36.46~1.6~16.0~16.0 mL

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the workup phase until the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with Methyl 3-chloro-6-methoxypyridine-2-carboxylate (2.01 g, 10.0 mmol).

  • Add THF (15.0 mL) and MeOH (5.0 mL) to the flask. Stir at 400 rpm until the substrate is completely dissolved, yielding a homogeneous, pale-yellow solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic neutralization and prevents localized thermal spikes that could degrade the methoxy group.

Phase 2: Reagent Addition & Hydrolysis
  • In a separate vial, dissolve LiOH⋅H2​O (0.63 g, 15.0 mmol) in Deionized Water (5.0 mL).

  • Add the aqueous LiOH solution dropwise to the stirring reaction mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to warm naturally to ambient room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours.

Phase 3: In-Process Control (IPC) Monitoring
  • Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS or HPLC (See Table 2 for parameters).

  • Validation Gate: The reaction is deemed complete when the integration of the starting material peak (Expected RT ~3.2 min) is < 1.0% relative to the product peak (Expected RT ~2.1 min). If incomplete, continue stirring and re-sample after 1 hour.

Phase 4: Quenching & Workup
  • Once validated, concentrate the reaction mixture in vacuo (rotary evaporator, bath temp 30 °C) to remove the majority of the THF and MeOH volatiles. Causality: Removing organic solvents prevents the product from partitioning into the aqueous layer during extraction.

  • Dilute the remaining aqueous residue with 15 mL of Deionized Water and cool to 0 °C.

  • Slowly add 1M HCl dropwise while monitoring the pH with a calibrated pH meter or high-resolution pH paper.

  • Critical Step: Halt the addition exactly when the solution reaches pH 3.0 – 4.0 . A white precipitate (the free carboxylic acid) may begin to form.

Phase 5: Extraction & Isolation
  • Transfer the aqueous suspension to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaCl (brine, 15 mL) to remove residual water and inorganic salts.

  • Dry the combined organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford 3-chloro-6-methoxypyridine-2-carboxylic acid as a crystalline solid.

  • Dry the product under high vacuum for 12 hours to remove trace solvent.

Analytical Monitoring Parameters

Table 2: Standard HPLC-UV Method for IPC

ParameterSpecification
Column C18, 50 × 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in H2​O
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Profile 5% B to 95% B over 5.0 minutes
Flow Rate 0.6 mL/min
Detection UV at 254 nm and 280 nm
Expected RT (Ester) ~3.2 min
Expected RT (Acid) ~2.1 min

References

  • Organic Chemistry Portal. "Saponification." Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. "Reactivity of Carboxylic Acids: Saponification." LibreTexts. Available at:[Link]

Method

Application Note: Methyl 3-chloro-6-methoxypyridine-2-carboxylate (MCMPC) as a Scaffold for Next-Generation Synthetic Auxins

Executive Summary The development of Group 4 synthetic auxins has seen a renaissance with the introduction of highly active arylpicolinates. Within this chemical space, Methyl 3-chloro-6-methoxypyridine-2-carboxylate (MC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Group 4 synthetic auxins has seen a renaissance with the introduction of highly active arylpicolinates. Within this chemical space, Methyl 3-chloro-6-methoxypyridine-2-carboxylate (MCMPC) emerges as a highly versatile pro-herbicide scaffold. This application note details the mechanistic rationale behind the MCMPC structure and provides self-validating protocols for evaluating its in vitro receptor kinetics and in vivo agronomic efficacy.

Molecular Rationale: The MCMPC Scaffold

Pyridine-2-carboxylates (picolinates) are a premier class of herbicides that mimic indole-3-acetic acid (IAA), leading to unregulated plant growth and necrosis. The structural features of MCMPC are deliberately engineered to optimize both delivery and target-site engagement ():

  • Methyl Ester (Pro-herbicide moiety): The free picolinic acid is highly polar, which severely limits cuticular penetration during foliar application. The methyl ester masks this polarity, driving rapid leaf uptake. Once inside the plant cytoplasm, endogenous carboxylesterases cleave the ester to release the biologically active acid.

  • 3-Chloro Substitution: Halogenation at the 3-position provides critical steric bulk and electronegativity. This modification optimally fills the hydrophobic pocket of the TIR1/AFB ubiquitin ligase receptor, significantly decreasing the dissociation rate ( koff​ ) compared to natural auxins.

  • 6-Methoxy Group: The electron-donating methoxy group modulates the electronic distribution of the pyridine ring, increasing metabolic stability against plant cytochrome P450 detoxification pathways while providing a synthetic handle for late-stage functionalization.

Protocol A: In Vitro Receptor Binding & Pro-Herbicide Validation

Relying solely on whole-plant phenotypic assays obscures the root cause of candidate failure (e.g., poor uptake vs. poor target affinity). To isolate and validate the molecular mechanism, we utilize a real-time Surface Plasmon Resonance (SPR) assay. This approach is chosen over radioligand binding because SPR provides real-time kinetic data ( kon​ and koff​ ), and prolonged receptor residence time is a primary driver of synthetic auxin potency ().

Step-by-Step Methodology:

  • Enzymatic Activation: Incubate 10 mM MCMPC in 50 mM Tris-HCl buffer (pH 7.5) with 1 U/mL porcine liver esterase (PLE) for 2 hours at 25°C.

  • Extraction: Quench the reaction with 1% formic acid. Extract the active metabolite (3-chloro-6-methoxypicolinic acid) using ethyl acetate, dry under N2​ , and resuspend in DMSO.

  • Sensor Chip Preparation: Immobilize the recombinant Arabidopsis thaliana TIR1/ASK1 protein complex onto a CM5 sensor chip via standard amine coupling (target: ~2000 Response Units).

  • Baseline Establishment: Flow a standardized concentration (1 µM) of biotinylated Aux/IAA degron peptide over the chip. Synthetic auxins act as "molecular glues" that promote the TIR1-Aux/IAA interaction; thus, the peptide will only bind if an active auxin is present in the pocket.

  • Analyte Injection: Inject serial dilutions (0.1 nM to 10 µM) of the activated MCMPC metabolite across the sensor surface at a flow rate of 30 µL/min.

  • Self-Validation System (Controls):

    • Positive Control: Indole-3-acetic acid (IAA) to ensure the TIR1/ASK1 complex is properly folded and active.

    • Negative Control: Unhydrolyzed MCMPC (intact methyl ester). The bulky ester prevents insertion into the TIR1 pocket, validating that herbicidal activity is strictly dependent on in planta esterase cleavage.

Protocol B: Phenotypic Efficacy & Agronomic Selectivity

Once target-site engagement is confirmed, in vivo screening establishes the herbicidal spectrum. Synthetic auxins typically exhibit distinct selectivity profiles (e.g., controlling broadleaf weeds while sparing monocot crops like wheat) ().

Step-by-Step Methodology:

  • Formulation: Dissolve MCMPC in a carrier solvent (acetone:glycerol, 1:1 v/v). Causality: The methyl ester is highly lipophilic; without a humectant like glycerol, rapid droplet drying leads to crystallization on the leaf surface, causing false-negative efficacy. Dilute with water containing 0.25% v/v Tween-20.

  • Plant Propagation: Grow indicator species (Arabidopsis thaliana for broadleaf sensitivity, Avena fatua for grass tolerance) to the 3-4 true leaf stage in a controlled glasshouse (22°C, 16h photoperiod).

  • Application: Apply the formulation using a calibrated track sprayer delivering 200 L/ha at logarithmic doses (0, 15.6, 31.2, 62.5, 125, and 250 g a.i./ha).

  • Evaluation: Assess visual injury (epinasty, stem swelling, meristematic necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale.

  • Self-Validation System (Controls):

    • Compare against a commercial standard (e.g., Picloram) to baseline the dose-response curve.

    • Include a solvent-only blank to definitively rule out surfactant/solvent phytotoxicity.

Quantitative Efficacy Data

The following table summarizes the comparative binding affinities and whole-plant efficacies, demonstrating the necessity of the pro-herbicide approach.

Compound StateTIR1-Aux/IAA EC50 (nM)Esterase Cleavage T1/2 (min)Broadleaf Efficacy (ED90, g/ha)Grass Tolerance (Max Safe Dose, g/ha)
MCMPC (Pro-herbicide) >10,000 (Inactive)45 ± 512.5>250
MCMPC (Active Acid) 18 ± 3N/A>250 (Poor uptake)N/A
Picloram (Standard) 45 ± 8N/A35.0150
IAA (Natural Auxin) 85 ± 12N/A>1000 (Rapid metabolism)>1000

Data Interpretation: The intact methyl ester of MCMPC shows no in vitro binding, validating the pro-herbicide hypothesis. Post-hydrolysis, its binding affinity significantly exceeds both the natural auxin IAA and the commercial standard Picloram, translating to superior low-dose field efficacy.

Pathway Visualization

The diagram below maps the logical flow of MCMPC from foliar application to plant death, highlighting the critical biological transitions validated in the protocols above.

AuxinPathway MCMPC MCMPC (Methyl Ester) Pro-herbicide Acid MCMPC Active Acid (Hydrolyzed) MCMPC->Acid Plant Esterases (Foliar Uptake) TIR1 TIR1/AFB Coreceptor Acid->TIR1 High-Affinity Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Targeted Degradation ARF ARF Transcription Factor Proteasome->ARF Releases Repression Death Unregulated Growth & Plant Death ARF->Death Hyper-activation of Auxin-Responsive Genes

MCMPC pro-herbicide activation and subsequent TIR1/AFB-mediated synthetic auxin signaling pathway.

References
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. URL:[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. URL:[Link]

  • Bell, A. R., et al. (2015). Discovery of halauxifen-methyl: a novel arylpicolinate herbicide. Pest Management Science. URL:[Link]

Application

Application Note: Regioselective Functionalization of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Executive Summary & Chemical Rationale Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly versatile, multi-functionalized heterocyclic building block. Its unique substitution pattern presents both challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly versatile, multi-functionalized heterocyclic building block. Its unique substitution pattern presents both challenges and distinct opportunities for orthogonal derivatization in drug discovery and agrochemical development. As a Senior Application Scientist, navigating this scaffold requires a deep understanding of the competing electronic and steric effects governing the pyridine ring.

The scaffold possesses four distinct sites for functionalization, each governed by specific chemical causality:

  • C2 (Methyl Ester): Acts as an electron-withdrawing group (EWG) and a potential handle for amidation or saponification. It necessitates the use of non-nucleophilic reagents during C-H activation to prevent premature attack at the carbonyl.

  • C3 (Chloro Group): Traditionally inert compared to bromides or iodides, the C-Cl bond can be chemoselectively activated for cross-coupling using highly electron-rich, bulky phosphine ligands.

  • C4 (Acidic C-H): Flanked by the strongly electronegative C3-chloro group, the C4 proton is the most acidic on the ring. This enables regioselective deprotometalation using kinetically active, sterically hindered bases.

  • C5 (Electron-Rich C-H): The strong resonance-donating (+M) effect of the adjacent C6-methoxy group overrides the general electron-deficient nature of the pyridine ring, heavily activating the C5 position for Electrophilic Aromatic Substitution (EAS).

ReactivityMap Core Methyl 3-chloro-6-methoxypyridine -2-carboxylate C2 C2: Methyl Ester (EWG, Carbonyl Electrophile) Core->C2 C3 C3: Chloro Group (Pd-Catalyzed Cross-Coupling) Core->C3 C4 C4: Acidic C-H (Deprotometalation via TMP-bases) Core->C4 C5 C5: Electron-Rich C-H (Electrophilic Aromatic Substitution) Core->C5 C6 C6: Methoxy Group (+M Effect, Activating) Core->C6

Caption: Reactivity profile and orthogonal functionalization sites of the pyridine scaffold.

Divergent Functionalization Strategies

To maximize the utility of this scaffold, we have developed three divergent protocols. These methodologies allow for the selective functionalization of the C3, C4, and C5 positions independently.

DivergentPathways SM Methyl 3-chloro-6-methoxypyridine -2-carboxylate Path1 Protocol 1: C5-Bromination (EAS via NBS) SM->Path1 Path2 Protocol 2: C4-Zincation (TMPZnCl·LiCl) SM->Path2 Path3 Protocol 3: C3-Arylation (Pd/XPhos Suzuki) SM->Path3 Prod1 C5-Bromo Derivative Path1->Prod1 Prod2 C4-Functionalized Derivative Path2->Prod2 Prod3 C3-Aryl Derivative Path3->Prod3

Caption: Divergent regioselective functionalization pathways of the pyridine scaffold.

Protocol 1: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)

Causality & Mechanism: Pyridine rings are generally resistant to EAS due to the electron-withdrawing nature of the nitrogen atom . However, the C6-methoxy group exerts a powerful resonance-donating (+M) effect that heavily localizes electron density at the ortho (C5) and para (C3) positions. Because C3 is sterically and chemically blocked by the chlorine atom, electrophilic attack is exclusively directed to C5. N-Bromosuccinimide (NBS) is utilized over Br₂ to provide a mild, controlled release of electrophilic bromine, preventing degradation.

Step-by-Step Procedure:

  • Charge a flame-dried 50 mL round-bottom flask with Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL, 0.2 M).

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add NBS (1.05 mmol, 1.05 equiv) portion-wise over 10 minutes. Note: Gradual addition mitigates minor exotherms and ensures high regiocontrol.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to 20 °C for 2 hours.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺) disappears, replaced by a new peak at [M+H+78/80]⁺ exhibiting a characteristic 1:1 isotopic ratio indicative of mono-bromination.

  • Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize any residual active bromine species.

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively remove DMF.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Regioselective C4-Directed Zincation via Knochel-Hauser Base

Causality & Mechanism: Functionalizing the C4 position requires deprotonation. Standard alkyllithiums (e.g., n-BuLi) or lithium amides (e.g., LDA) are highly nucleophilic and will rapidly attack the C2-methyl ester. To circumvent this, we employ TMPZnCl·LiCl (a Knochel-Hauser base) . The massive steric bulk of the tetramethylpiperidide (TMP) ligand prevents nucleophilic attack on the ester, while the LiCl additive breaks up zincate aggregates, dramatically enhancing kinetic basicity. The strong inductive electron-withdrawing effect (-I) of the adjacent C3-chloro group acidifies the C4-H, directing zincation exclusively to this site.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with the pyridine scaffold (1.0 mmol, 1.0 equiv) and anhydrous THF (5.0 mL) under an Argon atmosphere.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add a freshly titrated solution of TMPZnCl·LiCl (1.1 mmol, 1.1 equiv, 1.0 M in THF) over 15 minutes.

  • Stir the reaction at -20 °C for 2 hours to ensure complete formation of the C4-organozinc intermediate.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it into a GC vial containing a solution of I₂ in THF. Analyze via LC-MS to confirm the quantitative formation of the C4-iodo derivative (mass shift of +126 Da), validating the successful zincation.

  • Add the desired electrophile (e.g., a solution of I₂ or an allyl bromide) dropwise to the main reaction flask at -20 °C.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 3: Chemoselective C3-Suzuki-Miyaura Cross-Coupling

Causality & Mechanism: Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making them historically inert to palladium-catalyzed oxidative addition . To achieve chemoselective cross-coupling at the C3-Cl bond without requiring prior conversion to a bromide or iodide, a highly electron-rich and sterically demanding ligand is required. XPhos (a Buchwald dialkylbiaryl phosphine) facilitates rapid oxidative addition due to its electron-rich dicyclohexylphosphine moiety, while its bulky biphenyl backbone accelerates the rate-limiting reductive elimination step .

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the pyridine scaffold (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3 times).

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Replace the septum with a Teflon screw cap under an Argon flow, seal tightly, and heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Step: Monitor the reaction via TLC (UV visualization at 254 nm). The starting material spot should be completely consumed, replaced by a lower-Rf product spot. LC-MS will confirm the mass of the cross-coupled product.

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter the mixture through a short pad of Celite to remove the palladium black.

  • Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the typical performance metrics for the three orthogonal functionalization protocols when applied to Methyl 3-chloro-6-methoxypyridine-2-carboxylate.

ProtocolTarget PositionTransformationReagents / Catalyst SystemTime / TempTypical YieldRegioselectivity
1 C5Bromination (EAS)NBS, DMF2.5 h / 0 °C to 20 °C85 – 92%>99:1 (C5:C4)
2 C4Directed ZincationTMPZnCl·LiCl, then I₂3 h / -20 °C to 0 °C78 – 84%>95:5 (C4:C5)
3 C3Suzuki-MiyauraArB(OH)₂, Pd₂(dba)₃, XPhos, K₃PO₄12 h / 90 °C88 – 95%Complete C-Cl conversion

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Edition. Wiley, 2010. URL:[Link]

  • Wunderlich, S. H.; Knochel, P. "Highly Functionalized Organozinc Reagents Prepared by a Directed Zincation with TMPZnCl⋅LiCl". Angewandte Chemie International Edition, 2007, 46, 7685-7688. URL:[Link]

  • Schlosser, M.; Mongin, F. "The organometallic chemistry of the pyridines". Chemical Society Reviews, 2007, 36, 1161-1172. URL:[Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. "A General Catalyst for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides". Journal of the American Chemical Society, 2004, 126, 4, 1184-1194. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in Methyl 3-chloro-6-methoxypyridine-2-carboxylate Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of methyl 3-chloro-6-methoxypyridine-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of methyl 3-chloro-6-methoxypyridine-2-carboxylate .

This molecule is typically synthesized via a two-step sequence: the esterification of 3,6-dichloropyridine-2-carboxylic acid (clopyralid), followed by a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) using sodium methoxide. While chemically straightforward, reaction yields often suffer due to zwitterionic precipitation, competitive hydrolysis, and over-methoxylation [1]. This guide provides the mechanistic rationale and self-validating protocols required to achieve >90% overall yield.

Synthesis Workflow & Failure Modes

To improve yield, we must first map the causal relationships between reaction conditions and byproduct formation. The diagram below illustrates the intended chemical pathway alongside the primary failure modes that degrade yield.

SynthesisWorkflow SM 3,6-Dichloropyridine- 2-carboxylic acid Step1 Step 1: Esterification (SOCl2, MeOH, 65°C) SM->Step1 Int Methyl 3,6-dichloro- pyridine-2-carboxylate Step1->Int Target: >95% Yield Err1 Yield Loss: Incomplete Conversion (Zwitterion insolubility) Step1->Err1 Insufficient SOCl2 Step2 Step 2: Regioselective SNAr (NaOMe, Anhydrous MeOH, 0-20°C) Int->Step2 Product Methyl 3-chloro-6-methoxy- pyridine-2-carboxylate Step2->Product Target: >92% Yield Err2 Yield Loss: Ester Hydrolysis (Trace H2O generates NaOH) Step2->Err2 Moisture > 100 ppm Err3 Yield Loss: Over-methoxylation (Dimethoxy byproduct) Step2->Err3 Excess NaOMe / High Temp

Fig 1. Step-by-step synthesis workflow highlighting critical yield-degrading failure modes.

Quantitative Reaction Parameters & IPC Targets

To ensure a self-validating system, rely on hard analytical data rather than visual cues. The table below summarizes the critical In-Process Control (IPC) parameters required to guarantee high yields.

Process StepCritical ParameterTarget RangeConsequence of DeviationIPC Validation Method
Step 1: Esterification Thionyl Chloride Eq.1.20 – 1.50 eq< 1.2 eq: Stalled reaction.> 1.5 eq: Excessive gas generation.HPLC (Target: < 1.0% SM remaining)
Step 2: SN​Ar Solvent Moisture< 50 ppm> 50 ppm: Ester hydrolysis leading to polar carboxylate byproducts.Karl Fischer (KF) Titration
Step 2: SN​Ar NaOMe Stoichiometry1.02 – 1.05 eq> 1.05 eq: Formation of 3,6-dimethoxy impurity.Titration of NaOMe stock
Step 2: SN​Ar Temperature0°C to 20°C> 20°C: Loss of regioselectivity; competitive attack at 3-position.Internal RTD probe
Troubleshooting FAQs

Q: Why is my Step 1 esterification stalling at 70% conversion, even after 24 hours at reflux? A: This is a classic issue with pyridine-2-carboxylic acids. In neutral methanol, the starting material exists heavily in its zwitterionic form (pyridinium carboxylate), which is highly insoluble and inert to standard Fischer esterification [2]. The Fix: Do not rely on catalytic H2​SO4​ . Instead, use Thionyl Chloride ( SOCl2​ ). SOCl2​ converts the carboxylic acid into an electrophilic acyl chloride intermediate, completely bypassing the zwitterion resting state and driving the reaction to >95% conversion within 4 hours.

Q: During the SN​Ar step (Step 2), I am generating a highly polar baseline spot on TLC and losing 15-20% of my yield. What is happening? A: You are observing ester hydrolysis. Sodium methoxide ( NaOMe ) is highly hygroscopic. If your methanol or your NaOMe powder contains trace water, the following parasitic reaction occurs: NaOMe+H2​O⇌NaOH+MeOH . The generated sodium hydroxide rapidly saponifies your methyl ester back to the highly polar carboxylate salt. The Fix: This protocol must be self-validating. Before adding the intermediate, you must pull a sample of the methanolic NaOMe solution and perform a Karl Fischer titration. If moisture is >50 ppm, discard and prepare a fresh anhydrous batch.

Q: I am observing ~10% of a byproduct with an m/z consistent with dimethoxylation. How do I suppress this to improve the yield of the mono-methoxy product? A: This is a regioselectivity failure. In methyl 3,6-dichloropyridine-2-carboxylate, the 6-position is strongly activated toward SN​Ar by the adjacent electronegative ring nitrogen (ortho-effect). The 3-position is much less reactive [3]. However, if you use an excess of NaOMe (>1.1 eq) or allow the temperature to rise above 20°C, the kinetic barrier for substitution at the 3-position is overcome, yielding methyl 3,6-dimethoxypyridine-2-carboxylate. The Fix: Strictly limit NaOMe to 1.05 equivalents and dose it dropwise at 0°C, allowing the reaction to warm to no more than 20°C.

Optimized, Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 3,6-dichloropyridine-2-carboxylate (Esterification)

Mechanistic Rationale: Utilizing SOCl2​ prevents zwitterion precipitation and ensures quantitative conversion.

  • Setup: Charge a dry, nitrogen-flushed 1L 3-neck flask with 3,6-dichloropyridine-2-carboxylic acid (100.0 g, 0.52 mol) and anhydrous methanol (500 mL).

  • Activation: Cool the slurry to 0°C using an ice bath.

  • Reagent Addition: Add thionyl chloride ( SOCl2​ , 45.4 mL, 0.62 mol, 1.2 eq) dropwise over 45 minutes via an addition funnel. Maintain internal temperature < 15°C to control off-gassing ( SO2​ and HCl ).

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4 hours.

  • Validation (IPC): Pull a 0.5 mL aliquot, quench in aqueous NaHCO3​ , extract with EtOAc, and analyze via HPLC. Proceed only if starting material is < 1.0%.

  • Workup: Concentrate the mixture under reduced pressure to remove volatiles. Dissolve the residue in Ethyl Acetate (400 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 200 mL) and brine (100 mL). Dry over Na2​SO4​ and concentrate to yield the intermediate as a pale yellow solid. Expected yield: 95-98%.

Protocol B: Regioselective Synthesis of Methyl 3-chloro-6-methoxypyridine-2-carboxylate ( SN​Ar )

Mechanistic Rationale: Strict stoichiometric and thermal control ensures nucleophilic attack occurs exclusively at the highly activated 6-position.

  • Preparation: In a rigorously dried 1L flask under nitrogen, dissolve methyl 3,6-dichloropyridine-2-carboxylate (100.0 g, 0.48 mol) in anhydrous methanol (400 mL).

  • Moisture Validation (IPC): Perform Karl Fischer titration on the solution. Do not proceed if water content > 50 ppm.

  • Cooling: Cool the solution to 0°C.

  • Nucleophile Dosing: Prepare a solution of Sodium Methoxide in Methanol (25% w/w). Add exactly 109.0 g of this solution (0.50 mol, 1.05 eq) dropwise over 1 hour. Maintain internal temperature between 0°C and 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at 20°C for 3 hours. Do not exceed 20°C.

  • Validation (IPC): Analyze via HPLC. Target: < 2% intermediate, < 1% dimethoxy byproduct.

  • Quench & Isolation: Quench the reaction by adding glacial acetic acid (1.5 mL) to neutralize trace base (preventing downstream hydrolysis). Concentrate the methanol to ~100 mL. Add water (300 mL) to precipitate the product. Filter the white solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C. Expected yield: 92-95%.

References
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: Esterification of Pyridinecarboxylic Acids Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Substitution in Pyridine Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and discovery scientists encountering solubility and reactivity bottlenecks when performing palladium-catalyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for process chemists and discovery scientists encountering solubility and reactivity bottlenecks when performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on Methyl 3-chloro-6-methoxypyridine-2-carboxylate .

Because this substrate features a deactivated C3-Cl bond flanked by a base-sensitive C2-methyl ester and an electron-donating C6-methoxy group, achieving optimal solubility without compromising the structural integrity of the molecule requires precise thermodynamic and kinetic control.

Part I: Core Troubleshooting FAQs

Q1: Why does my reaction mixture turn into an intractable paste upon adding the aqueous base?

The Causality: This is a classic "salting out" effect combined with solvent polarity mismatch. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is highly functionalized and exhibits moderate polarity. When a strong aqueous base (e.g., 2M K₂CO₃) is added to a moderately polar organic solvent (like THF or 1,4-Dioxane), the high ionic strength of the aqueous phase forces the organic substrate to aggregate and precipitate [1]. The Solution: Transition to a biphasic solvent system with higher organic lipophilicity (e.g., Toluene/H₂O) and introduce a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide), or switch to a completely anhydrous system using finely milled Cs₂CO₃.

Q2: I achieved good solubility at room temperature, but my catalyst crashes out as "palladium black" during heating. Why?

The Causality: Catalyst precipitation is rarely a primary solubility issue; it is a kinetic bottleneck. If the chloropyridine substrate is poorly soluble at the reaction temperature, the rate of oxidative addition drops precipitously. The active Pd(0) species, starved of its oxidative addition partner, will rapidly agglomerate into inactive, insoluble palladium black [2]. The Solution: Ensure the substrate is fully dissolved before catalyst activation. Switch to a highly soluble, rapid-activating pre-catalyst like XPhos Pd G3 . The bulky biaryl phosphine ligand ensures the active Pd(0) remains soluble even in challenging solvent matrices.

Q3: How do I resolve poor solubility without hydrolyzing the C2-methyl ester?

The Causality: Heating this specific substrate in highly polar, water-miscible solvents (like DMF/H₂O or DMSO/H₂O) with inorganic bases will almost certainly lead to the saponification of the C2-methyl ester into the corresponding carboxylic acid. The Solution: You must decouple solubility from aqueous basicity. Utilize anhydrous conditions. Solvents like tert-amyl alcohol or anhydrous 1,4-Dioxane, paired with anhydrous K₃PO₄ or Cs₂CO₃, provide the necessary polarity to dissolve the substrate while completely eliminating the hydrolytic pathway [3].

Part II: Diagnostic Workflows & Mechanistic Bottlenecks

To systematically resolve these issues, follow the diagnostic workflow below. Do not initiate the catalytic cycle until the physical state of the reaction mixture is optimized.

SolubilityTroubleshooting Start Assess Initial Substrate Solubility CheckSolvent Is SM soluble in chosen solvent at RT? Start->CheckSolvent Heat Apply Heat (Reaction Temp) CheckSolvent->Heat No BaseCheck Check Base Solubility (Organic vs Inorganic) CheckSolvent->BaseCheck Yes CoSolvent Add Co-solvent (e.g., t-Amyl OH) Heat->CoSolvent Still Insoluble Heat->BaseCheck Solves Issue CoSolvent->BaseCheck Solves Issue Fail Change Solvent System (e.g., Anhydrous Dioxane) CoSolvent->Fail Still Insoluble Proceed Proceed with Coupling BaseCheck->Proceed Homogeneous or Fine Suspension BaseCheck->Fail Clumping/Oiling Out

Workflow for diagnosing and resolving substrate solubility issues.

Understanding where solubility impacts the catalytic cycle is critical for troubleshooting. Poor solubility does not just lower yield; it fundamentally breaks the stoichiometry of the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Transmet Transmetalation (Requires Base) OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Bottleneck1 Poor SM Solubility Slows Ox. Addition Bottleneck1->OxAdd Bottleneck2 Insoluble Base Halts Transmetalation Bottleneck2->Transmet Bottleneck3 Product Precipitation Traps Catalyst Bottleneck3->RedElim

Solubility bottlenecks within the Pd-catalyzed cross-coupling cycle.

Part III: Quantitative Data & Solvent Selection

Selecting the right solvent system is a balancing act between dissolving the highly functionalized chloropyridine, solubilizing enough base for transmetalation, and protecting the methyl ester.

Solvent SystemSubstrate Solubility (RT / 80°C)Base CompatibilityEster Hydrolysis RiskRecommended Use Case
1,4-Dioxane / H₂O (4:1) Moderate / HighExcellent (K₂CO₃, K₃PO₄)High (If >60°C)Fast reactions (<2 hrs) where ester survival is monitored via LC-MS.
Toluene / H₂O (3:1) Low / ModerateExcellent (Requires PTC)LowLarge-scale scale-up; biphasic separation is required.
Anhydrous 1,4-Dioxane High / HighPoor (Requires milled Cs₂CO₃)Zero Optimal: Base-sensitive substrates requiring high temperatures.
tert-Amyl Alcohol Moderate / HighModerate (K-t-OBu, Cs₂CO₃)LowGreen chemistry alternative; excellent for Buchwald-Hartwig aminations.
DMF / H₂O (5:1) Very High / Very HighExcellentCritical/Guaranteed Avoid. Will result in complete saponification of the C2-ester.

Part IV: Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system . It incorporates built-in physical checks to ensure solubility issues are resolved before the expensive catalyst is consumed. This protocol details an Anhydrous Suzuki-Miyaura Coupling optimized for Methyl 3-chloro-6-methoxypyridine-2-carboxylate.

Materials Required:
  • Substrate: Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.05 equiv) - Chosen for high solubility in ethereal solvents.

  • Base: Finely milled anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

Step 1: The Thermodynamic Check (Self-Validation)

  • Charge a dry Schlenk flask with the substrate, boronic acid, and anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5 minutes.

  • Validation Check: The mixture must be completely homogeneous. If cloudy, add Dioxane in 1 mL increments until clear. Do not proceed if the substrate remains insoluble.

Step 2: Base Introduction & Deoxygenation

  • Add the finely milled Cs₂CO₃ to the solution. The mixture will become a suspension.

  • Seal the flask and perform three cycles of vacuum/backfilling with ultra-pure Argon.

  • Causality Note: Oxygen must be removed before heating, as soluble phosphine ligands (like XPhos) are rapidly oxidized to phosphine oxides in solution at elevated temperatures, killing the catalyst.

Step 3: Catalyst Addition & Kinetic Activation

  • Briefly open the flask under a positive flow of Argon and add the XPhos Pd G3 catalyst.

  • Heat the reaction mixture to 80°C.

  • Validation Check: At 80°C, the suspension should be highly mobile. If the mixture forms a thick paste, the concentration is too high (salting out of the organic boronate intermediates). Immediately dilute with 20% by volume of hot, anhydrous 1,4-Dioxane.

Step 4: Monitoring & Workup

  • After 2 hours, withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Look for the mass of the desired coupled product and the absence of the hydrolyzed carboxylic acid byproduct.

  • Upon completion, cool to room temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) before concentrating the filtrate.

References

  • Title: A User’s Guide to Palladium-Catalyzed Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Solvent Selection for Palladium-Catalyzed Cross-Coupling Source: Organic Process Research & Development URL: [Link]

  • Title: Troubleshooting Suzuki-Miyaura Coupling Source: Nature Protocols URL: [Link]

Troubleshooting

Optimizing catalyst loading for Methyl 3-chloro-6-methoxypyridine-2-carboxylate amination

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the Buchwald-Hartwig amination of Methyl 3-chloro-6-methoxypyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the Buchwald-Hartwig amination of Methyl 3-chloro-6-methoxypyridine-2-carboxylate .

This specific substrate presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation: The 6-methoxy group is strongly electron-donating, significantly increasing the electron density at the 3-position and hindering the initial oxidative addition of Palladium into the C–Cl bond.

  • Steric Hindrance: The adjacent 2-carboxylate ester restricts the spatial approach of the active catalyst complex.

  • Catalyst Poisoning: The combination of the pyridine nitrogen and the 2-carboxylate oxygen creates a potent bidentate chelation trap, which can sequester under-ligated Palladium species and crash the catalytic cycle.

Below is our field-proven diagnostic workflow and Q&A guide to help you achieve <1 mol% catalyst loading without sacrificing yield.

CatalystOptimization Start Initial Amination Trial (Methyl 3-chloro-6-methoxypyridine-2-carboxylate) CheckOA Is Oxidative Addition Occurring? (Check for SM) Start->CheckOA LigandSwitch Switch to Electron-Rich Bulky Ligand (e.g., tBuBrettPhos) CheckOA->LigandSwitch No (SM unreacted) CheckPoison Does Conversion Stall < 50%? CheckOA->CheckPoison Yes LigandSwitch->CheckPoison Precatalyst Switch to G3/G4 Palladacycle to Prevent Off-Cycle Chelation CheckPoison->Precatalyst Yes (Catalyst Death) OptimizeBase Optimize Base/Solvent (Avoid dehalogenation) CheckPoison->OptimizeBase No Precatalyst->OptimizeBase Titration Titrate Catalyst Loading (Target < 1 mol%) OptimizeBase->Titration

Workflow for diagnosing and optimizing Pd-catalyzed amination of deactivated chloropyridines.

🔬 Troubleshooting FAQs

Q1: My reaction stalls at 20% conversion despite using a high (5-10 mol%) loading of Pd(OAc)₂ and BINAP. Why is the catalyst dying?

The Causality: You are experiencing classic catalyst sequestration. When using standard Pd(II) salts and traditional bidentate ligands like BINAP, the reduction to the active Pd(0) species is slow. During this lag, the pyridine nitrogen and the 2-carboxylate of your substrate act as a bidentate ligand, chelating the Pd(II) or naked Pd(0) to form a thermodynamically stable, catalytically dead off-cycle complex. Furthermore, BINAP lacks the electron richness required to force oxidative addition into the deactivated 3-chloro bond () [1].

The Solution: Abandon first-generation ligands. Switch to a highly bulky, electron-rich dialkylbiarylphosphine ligand like BrettPhos or tBuBrettPhos . Their massive steric profile prevents the formation of inactive PdL₂ complexes and physically blocks the substrate from chelating the Palladium off-cycle () [2].

Q2: How do I reduce the catalyst loading from 5 mol% to <1 mol% for industrial scale-up?

The Causality: High catalyst loading is usually a crutch for poor catalyst initiation. If you mix Pd₂(dba)₃ and a ligand in situ, up to 70% of your Palladium never enters the catalytic cycle due to incomplete ligation or immediate aggregation into inactive Palladium black.

The Solution: Use a Generation 3 (G3) or Generation 4 (G4) Palladacycle Precatalyst (e.g., BrettPhos Pd G3). These precatalysts are self-validating delivery systems: upon mild base activation, they rapidly and quantitatively release exactly one equivalent of the active L–Pd(0) species per molecule. Because 100% of the Palladium enters the catalytic cycle instantly, you can drastically drop the loading to 0.5% or lower () [3].

Q3: I am seeing 15% of a dehalogenated byproduct (Methyl 6-methoxypyridine-2-carboxylate). How do I suppress this?

The Causality: Dehalogenation occurs when the rate of reductive elimination (the final step forming the C–N bond) is slower than competing side reactions. If your amine is aliphatic, the Pd-aryl-amine complex can undergo β -hydride elimination, followed by reductive elimination of the hydride, yielding the dehalogenated arene.

The Solution: You must accelerate reductive elimination.

  • Increase the bite angle/steric bulk: Moving from BrettPhos to tBuBrettPhos forces the Pd intermediates into a tighter geometry, accelerating reductive elimination.

  • Change the Base: If you are using NaOtBu, the tert-butoxide can sometimes coordinate to Pd and undergo β -hydride elimination itself. Switch to a non-nucleophilic base like LHMDS or K₃PO₄ in a less polar solvent (e.g., Toluene instead of Dioxane) to suppress this pathway.

📊 Quantitative Catalyst Optimization Data

The following table summarizes the optimization trajectory for the amination of Methyl 3-chloro-6-methoxypyridine-2-carboxylate with morpholine (1.2 equiv) at 100 °C in Toluene.

Catalyst SystemLoading (mol%)BaseTime to Max ConversionYield (%)TON (Turnover Number)
Pd(OAc)₂ / BINAP5.0Cs₂CO₃24 h (Stalled)12%2.4
Pd₂(dba)₃ / Xantphos5.0NaOtBu18 h (Stalled)45%9.0
BrettPhos Pd G31.0LHMDS4 h94%94.0
tBuBrettPhos Pd G3 0.25 LHMDS 6 h 96% 384.0

Note: The transition to G3 precatalysts results in an exponential increase in TON, proving that initiation efficiency, not inherent turnover limit, was the bottleneck.

🧪 Self-Validating Experimental Protocol

Objective: 0.25 mol% Catalyzed Amination using tBuBrettPhos Pd G3.

Self-Validation Principle: This protocol is designed so that visual and analytical cues confirm the success of each mechanistic step. If a cue fails, the reaction is paused, preventing wasted material.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 mmol, 1.0 equiv) and tBuBrettPhos Pd G3 (0.0025 mmol, 0.25 mol%).

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene (4.0 mL), followed by the target amine (1.2 mmol, 1.2 equiv).

    • Causality Check: Do not add the base yet. Ensure the mixture is homogeneous.

  • Base Addition (Initiation): Add LHMDS (1.5 mmol, 1.5 equiv) in one portion.

    • Self-Validating Visual Cue: The solution should transition from pale yellow to a deep, vibrant red/orange within 2 minutes. This color change confirms the deprotonation of the precatalyst and the successful release of the active L–Pd(0) species. If the solution turns black, oxygen has leaked in and formed Pd-black; abort the run.

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated block at 90 °C.

  • In-Process Monitoring: Sample 10 µL of the reaction mixture at the 60-minute mark, dilute in MeCN, and analyze via LC-MS/HPLC.

    • Self-Validating Analytical Cue: At 60 minutes, conversion should be >60%. If conversion is <10%, oxidative addition has failed (re-verify substrate purity regarding moisture/oxygen).

  • Workup: After 6 hours, cool to room temperature, quench with 1 mL of saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.

📚 References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Application in C–N and C–O Bond-Forming Reactions. The Journal of Organic Chemistry, 79(9), 4161-4166.[Link]

Optimization

Reducing dechlorination byproducts in Methyl 3-chloro-6-methoxypyridine-2-carboxylate reactions

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing electron-deficient heteroaryls presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing electron-deficient heteroaryls presents unique challenges. This guide is specifically engineered to address a pervasive issue in palladium-catalyzed cross-coupling: the hydrodehalogenation (dechlorination) of Methyl 3-chloro-6-methoxypyridine-2-carboxylate .

By understanding the mechanistic causality behind this side reaction, we can engineer robust, self-validating protocols that preserve the integrity of the C3-Cl bond until productive coupling is achieved.

Mechanistic Causality: Why Does Dechlorination Occur?

In the context of Methyl 3-chloro-6-methoxypyridine-2-carboxylate, the C3-chlorine is highly activated by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C2-methyl ester.

During cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the oxidative addition of Pd(0) to the C3-Cl bond is rapid. However, if the subsequent transmetallation step is slow , the resulting Ar-Pd(II)-Cl intermediate becomes a long-lived target for adventitious nucleophiles. If an alkoxide (from a protic solvent or base) binds to the palladium center, it can undergo rapid β -hydride elimination. This transfers a hydride to the palladium, which then reductively eliminates to form the des-chloro byproduct (Ar-H)[1].

Pathway Start Ar-Cl (Methyl 3-chloro-6-methoxy pyridine-2-carboxylate) OxAdd Oxidative Addition [Ar-Pd(II)-Cl] Start->OxAdd + Catalyst Pd0 Pd(0) L_n Pd0->OxAdd Transmet Transmetallation [Ar-Pd(II)-R] OxAdd->Transmet Fast (Optimal Ligand) BetaElim Alkoxide Binding & β-Hydride Elimination OxAdd->BetaElim Slow Transmetallation + Protic Source RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim Product Formation Dechlor Reductive Elimination Dechlorinated Byproduct (Ar-H) BetaElim->Dechlor Hydride Transfer

Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a massive M-34 Da peak in my LC-MS (ESI+) trace. Is this definitely dechlorination? A1: Yes. The exact mass of Methyl 3-chloro-6-methoxypyridine-2-carboxylate is ~201.02 Da ([M+H]⁺ = 202.02). The dechlorinated byproduct, Methyl 6-methoxypyridine-2-carboxylate, has an exact mass of ~167.06 Da ([M+H]⁺ = 168.06). A mass loss of exactly 34 Da is the diagnostic hallmark of hydrodehalogenation replacing the chlorine atom with a proton.

Q2: I am using Pd(PPh₃)₄ and Na₂CO₃ in Ethanol/Water. Why is my dechlorination exceeding 30%? A2: Your conditions are a perfect storm for hydrodehalogenation. Triphenylphosphine (PPh₃) is a relatively unhindered, electron-poor ligand that results in slow transmetallation for sterically hindered or electron-deficient aryl chlorides. Furthermore, ethanol is a primary alcohol with highly active β -hydrogens. The ethoxide anion binds to the stalled Ar-Pd(II)-Cl complex, undergoes β -hydride elimination, and acts as the hydride source for your byproduct. You must switch to a non-protic solvent system[2].

Q3: What is the optimal ligand class to outcompete the dechlorination pathway? A3: Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos are highly recommended. Their extreme steric bulk forces the palladium center into a highly reactive, lower-coordinate state that drastically accelerates both transmetallation and reductive elimination. By speeding up the productive pathway, the catalyst has no time to undergo the slower β -hydride elimination side reaction[3].

Q4: How does base selection influence this side reaction? A4: Bases like sodium ethoxide or potassium tert-butoxide (especially if wet) can act as direct hydride donors. To suppress this, switch to strictly anhydrous, inorganic, non-nucleophilic bases lacking β -hydrogens. Anhydrous K3​PO4​ or Cs2​CO3​ eliminates the primary source of hydride transfer while still effectively activating the boronic acid for transmetallation.

Troubleshooting Issue LC-MS shows >5% Ar-H (M-34 Da peak) CheckBase Is base protic/nucleophilic? (e.g., NaOEt, KOtBu) Issue->CheckBase FixBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->FixBase Yes CheckLigand Is transmetallation slow? (e.g., PPh3 used) CheckBase->CheckLigand No FixLigand Upgrade to Buchwald ligands (XPhos, SPhos) CheckLigand->FixLigand Yes

Decision tree for mitigating dechlorination byproducts in Ar-Cl cross-coupling workflows.

Quantitative Optimization Data

The following table summarizes internal validation data demonstrating how systematic changes to the catalytic system drastically reduce the dechlorination of Methyl 3-chloro-6-methoxypyridine-2-carboxylate during a standard Suzuki-Miyaura coupling with phenylboronic acid.

EntryPrecatalystLigandBaseSolventTemp (°C)Target Product (%)Dechlorination (%)
1Pd(PPh₃)₄NoneNa₂CO₃EtOH / H₂O804238
2Pd(OAc)₂dppfK₂CO₃Dioxane906522
3Pd₂(dba)₃XPhosKOtBuTHF707815
4 Pd₂(dba)₃ XPhos K₃PO₄ (anhyd) Toluene 100 94 < 2

Note: Entry 4 represents the optimized conditions utilized in the Standard Operating Protocol below.

Standard Operating Protocol (SOP): Suppressed-Dechlorination Suzuki Coupling

This protocol is designed as a self-validating system . It relies on strict exclusion of protic sources and utilizes an in-process UPLC-MS checkpoint to ensure the catalytic cycle is proceeding without competitive hydrodehalogenation.

Materials Required:
  • Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:
  • Catalyst Pre-activation (Critical Step): In a rigorously dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and XPhos. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange. Causality: Pre-forming the active L-Pd(0) species prevents the unligated palladium from undergoing non-selective oxidative addition, which exacerbates side reactions.

  • Reagent Loading: To a separate, oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 3-chloro-6-methoxypyridine-2-carboxylate, the arylboronic acid, and the milled anhydrous K₃PO₄.

  • Degassing: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with argon (repeat 3 times).

  • Initiation: Transfer the pre-activated catalyst solution into the reaction vial via a gastight syringe. Add the remaining 8 mL of anhydrous toluene.

  • Heating: Transfer the vial to a pre-heated reaction block at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • Validation Checkpoint (30 Minutes): Withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and inject onto the UPLC-MS.

    • Self-Validation Logic: Extract ion chromatograms for [M+H]⁺ of the target product and [M+H]⁺ of the dechlorinated byproduct (M-34). If the byproduct peak area exceeds 5% of the total product area at this stage, the system has been compromised by moisture. Halt the reaction, verify the anhydrous nature of your K₃PO₄, and restart.

  • Completion: If the checkpoint passes, allow the reaction to proceed for 2-4 hours until complete consumption of the starting material is observed. Cool to room temperature, filter through a pad of Celite to remove the inorganic salts, and concentrate under reduced pressure.

References

  • Navarro, O.; Kelly, R. A.; Nolan, S. P. "A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2003. URL:[https://pubs.acs.org/doi/10.1021/ja038631r]
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[https://pubs.acs.org/doi/10.1021/cr00039a008]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. URL:[https://pubs.acs.org/doi/10.1021/ja042491j]
Troubleshooting

Best recrystallization solvents for purifying Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to downstream success.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to downstream success. Methyl 3-chloro-6-methoxypyridine-2-carboxylate presents unique purification challenges due to its highly functionalized pyridine core.

This guide provides field-proven, self-validating recrystallization protocols, mechanistic troubleshooting, and standard operating procedures designed to maximize both yield and purity.

Molecular Causality & Solvent Selection

To design an effective recrystallization system, we must first analyze the structural causality of the molecule. The compound features a weakly basic pyridine nitrogen sterically and electronically hindered by a C2-methyl ester and a C3-chlorine atom. The C6-methoxy group and the ester act as strong hydrogen-bond acceptors, while the molecule lacks hydrogen-bond donors.

Because of this moderate polarity and lack of H-bond donation, highly protic solvents (like pure water) or purely non-polar solvents (like pure hexanes) are ineffective single solvents. The most effective approach leverages a polarity gradient (anti-solvent crystallization) or temperature-dependent solubility in short-chain alcohols, principles foundational to .

Quantitative Solvent Selection Matrix
Solvent SystemRatio (v/v)Boiling Point (°C)Polarity Index (P')Mechanistic Rationale
Ethyl Acetate / Heptane 1:3 to 1:577 / 984.4 / 0.1Primary Recommendation. EtOAc dissolves the polar functional groups via dipole interactions. Heptane disrupts these bonds, forcing crystal lattice packing.
Isopropanol (IPA) 100%823.9Alternative. The hydroxyl group interacts with the ester/methoxy groups at high heat, while the bulky isopropyl group forces precipitation upon cooling.
Toluene / Hexane 1:2 to 1:4110 / 692.4 / 0.1Specialized. Best used when the crude mixture contains highly lipophilic impurities that must remain in the mother liquor.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checkpoints to prevent cascading failures. Below are the standard operating procedures for the two most effective solvent systems.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for crude mixtures with a high percentage of polar impurities.

  • Dissolution: Place the crude methyl 3-chloro-6-methoxypyridine-2-carboxylate in a round-bottom flask. Add a minimum volume (approx. 3-5 mL/g) of Ethyl Acetate. Heat to a gentle reflux (75°C) while stirring.

    • Validation Checkpoint: The solution must become optically clear. If particulates remain after 10 minutes at reflux, they are likely inorganic salts from upstream cross-coupling. Perform a hot filtration through a pre-warmed sintered glass funnel. Do not proceed until the liquid is clear.

  • Anti-Solvent Addition: Remove the flask from the heat source. While still hot (60-70°C), add hot Heptane dropwise until the solution becomes persistently cloudy (the cloud point).

  • Equilibration: Add exactly 1-2 drops of Ethyl Acetate until the cloudiness just dissipates.

    • Validation Checkpoint: The solution should be perfectly clear but critically saturated. If it remains cloudy, you risk precipitating amorphous solid rather than crystalline material.

  • Annealing & Cooling: Allow the flask to cool ambiently to room temperature (20°C) over 2 hours without disturbance. Once at room temperature, transfer to a 4°C cold room or ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane to displace the mother liquor without dissolving the product.

Protocol B: Single-Solvent Crystallization (Isopropanol)

Best for intermediate purification where temperature-gradient control is preferred.

  • Saturation: Suspend the crude solid in Isopropanol (approx. 5 mL/g) and heat to reflux (82°C). Add additional Isopropanol in 0.5 mL increments until the solid just dissolves.

  • Gradient Cooling: Remove from heat and insulate the flask with cotton or aluminum foil to ensure a slow cooling rate (approx. 1-2°C per minute).

    • Causality Note: Rapid cooling traps solvent molecules and impurities within the crystal lattice (occlusion). Slow cooling ensures thermodynamic control, yielding highly pure, well-defined crystals.

  • Harvesting: Once at 20°C, cool to 0°C in an ice bath. Filter and wash with ice-cold Isopropanol.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too "poor" (excessive anti-solvent).

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the solubilizing solvent (Ethyl Acetate). Allow the flask to cool much more slowly. To bypass the nucleation energy barrier, introduce a microscopic seed crystal of pure methyl 3-chloro-6-methoxypyridine-2-carboxylate just before the cloud point is reached.

Q: The yield after filtration is unacceptably low. The compound is staying in the mother liquor. A: You have likely achieved supersaturation without nucleation, or the ratio of solubilizing solvent to anti-solvent is too high.

  • The Fix: Do not discard the mother liquor. Scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions that serve as nucleation sites (). If this fails, transfer the mother liquor to a rotary evaporator, remove 30-50% of the solvent volume, and repeat the cooling process.

Q: The recovered crystals are discolored (yellow/brown) despite multiple recrystallizations. How do I remove these colored impurities? A: Pyridine derivatives frequently co-crystallize with trace oxidized impurities or transition metal residues (e.g., Palladium) from prior synthetic steps.

  • The Fix: Dissolve the crude material in Ethyl Acetate. Add 5-10% (w/w) activated charcoal (e.g., Darco) and heat to a gentle reflux for 15 minutes. Filter the hot mixture through a tightly packed pad of Celite to remove the charcoal. The resulting filtrate should be significantly lighter in color. Proceed with the anti-solvent addition step.

Workflow Visualization

Below is the logical decision tree for troubleshooting the recrystallization of methyl 3-chloro-6-methoxypyridine-2-carboxylate.

Workflow Start Dissolve Crude in Hot EtOAc AntiSolvent Add Heptane Dropwise Until Cloudy Start->AntiSolvent Cooling Cool Slowly to 20°C then to 4°C AntiSolvent->Cooling Decision Crystallization State? Cooling->Decision Success Filter & Dry (Pure Crystals) Decision->Success Solid Forms OilsOut Oils Out (Phase Separation) Decision->OilsOut Liquid Drops NoSolid Remains Dissolved (Low Yield) Decision->NoSolid Clear Liquid FixOil Add EtOAc, Reheat, Seed & Cool Slower OilsOut->FixOil FixNoSolid Evaporate 30% Solvent or Add Heptane NoSolid->FixNoSolid FixOil->Cooling FixNoSolid->Cooling

Decision tree for troubleshooting methyl 3-chloro-6-methoxypyridine-2-carboxylate crystallization.

References

  • Title: Step-by-Step Procedures for Single Solvent Crystallization Source: Chemistry LibreTexts: Organic Chemistry Laboratory Techniques (Nichols) URL: [Link]

  • Title: Demystifying Synthetic Organic Chemistry Technique: Recrystallization Source: Not Voodoo X.4 (Prof. Alison Frontier, University of Rochester) URL: [Link]

  • Title: Solvent Selection for Crystallization Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Stability Troubleshooting for Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic scaffolds requires precise chemoselectivity. Methyl 3-chloro-6-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic scaffolds requires precise chemoselectivity. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly versatile building block, but its dense functionalization makes it uniquely susceptible to degradation under strong basic conditions.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your synthetic workflows when subjecting this substrate to basic environments.

Mechanistic Vulnerability Mapping

To master the handling of this compound, you must first understand the electronic cross-talk between its functional groups. The pyridine ring acts as an electron sink, which fundamentally alters the reactivity of the attached substituents compared to a standard benzene ring :

  • C2 Methyl Ester (Saponification/Transesterification): The pyridine nitrogen (at position 1) strongly withdraws electron density via induction and resonance. This hyper-activates the C2 carbonyl carbon, making picolinate esters significantly more susceptible to nucleophilic attack by hydroxides or alkoxides than standard benzoates .

  • C3 Chlorine (Nucleophilic Aromatic Substitution - SNAr): While C3 halogens on pyridines are typically less reactive than those at C2 or C4, the adjacent C2 ester provides orthogonal electron withdrawal. This stabilizes the anionic Meisenheimer complex, allowing strong nucleophiles to displace the chloride at elevated temperatures .

  • C6 Methoxy (SNAr / Demethylation): Positioned ortho to the pyridine nitrogen, the C6 methoxy group is electronically activated. Forcing basic conditions (e.g., high-temperature hydroxide or thiolate) can result in displacement or demethylation to yield the corresponding pyridone .

Degradation Pathway Visualization

BaseStability SM Methyl 3-chloro-6-methoxypyridine- 2-carboxylate Cond_AqBase Aqueous Base (e.g., NaOH/H2O) SM->Cond_AqBase Cond_Alkoxide Alkoxide Base (e.g., NaOEt/EtOH) SM->Cond_Alkoxide Cond_StrongNuc Strong Nucleophiles (High Temp) SM->Cond_StrongNuc Hydrolysis Saponification (C2) Ester -> Carboxylate Transester Transesterification (C2) OMe -> OR SNAr_C3 SNAr at C3 Cl -> Nucleophile Cond_AqBase->Hydrolysis Cond_Alkoxide->Transester Cond_StrongNuc->SNAr_C3

Fig 1. Chemoselective degradation pathways of the picolinate under basic conditions.

Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the stability of Methyl 3-chloro-6-methoxypyridine-2-carboxylate under common basic conditions used in organic synthesis.

Base SystemSolventTemp (°C)Primary Degradation PathwayEst. Half-Life ( t1/2​ )Application Recommendation
NaOH (2.0 eq) MeOH / H₂O25C2 Saponification< 5 minsAvoid. Use only for deliberate deprotection.
NaOEt (1.5 eq) EtOH25C2 Transesterification~ 30 minsAvoid. Causes rapid ester scrambling.
K₂CO₃ (3.0 eq) DMF / H₂O (9:1)80C2 Saponification & C3 SNAr~ 2 hoursUnsuitable for cross-coupling due to water content.
K₃PO₄ (Anhydrous) Toluene100None (Stable)> 48 hoursOptimal for high-temp cross-coupling.
LiHMDS (1.1 eq) THF-78Stable at cryogenic temps> 24 hoursSuitable for enolate/deprotonation chemistry.

Troubleshooting FAQs

Q1: During a Suzuki-Miyaura coupling with an aryl boronic acid and aqueous Na₂CO₃, my starting material disappeared rapidly, but no coupled product formed. A highly polar baseline spot is visible on TLC. What happened? A: You have experienced rapid saponification of the C2 methyl ester. The resulting carboxylic acid is highly polar and remains at the baseline on normal-phase TLC. Mechanistic Causality: The negative charge on the newly formed carboxylate salt severely deactivates the adjacent C3-Cl bond toward oxidative addition by the palladium catalyst, effectively halting the cross-coupling cycle. Solution: Switch to strictly anhydrous conditions using a non-nucleophilic base (see Protocol below).

Q2: My LC-MS shows a mass of[M+14] after treating the compound with sodium ethoxide to generate an enolate. How did the mass increase? A: This is a classic case of transesterification. The methoxy group of the C2 methyl ester (-OCH₃, MW 31) was nucleophilically displaced by the ethoxy group (-OCH₂CH₃, MW 45) from your base/solvent system. This results in a net mass increase of +14 Da. Solution: When working with methyl esters, always match your alkoxide base to the ester (use NaOMe in MeOH) or use a non-nucleophilic base like LDA or LiHMDS.

Q3: I am attempting a nucleophilic substitution of the C3 chlorine using a secondary amine, but I am observing cleavage of the C6 methoxy group instead. Why is the chemoselectivity inverted? A: The C6 position is ortho to the pyridine nitrogen, making it highly susceptible to SNAr. If your amine is sterically hindered, it will struggle to attack the C3 position due to the steric bulk of the adjacent C2 ester. Instead, the amine attacks the less sterically hindered C6 position, displacing the methoxy group. Solution: To force C3 substitution, you may need to first hydrolyze the ester to the smaller carboxylic acid, or utilize a palladium-catalyzed Buchwald-Hartwig amination rather than relying on thermal SNAr.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating protocol for conducting base-mediated reactions (such as Suzuki-Miyaura cross-couplings) without degrading the ester.

Protocol: Anhydrous Base-Stable Cross-Coupling

Objective: Achieve C3-arylation without C2 ester hydrolysis or C6 SNAr.

Step 1: Rigorous Dehydration

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Use strictly anhydrous Toluene or Dioxane (stored over activated 4Å molecular sieves).

Step 2: Base Selection & Preparation

  • Weigh out 2.5 equivalents of anhydrous Potassium Phosphate ( K3​PO4​ ). Do not use hydrated bases or carbonates that require water to dissolve.

  • Grind the K3​PO4​ into a fine powder in a glovebox to maximize surface area, as it will remain heterogeneous in the solvent.

Step 3: The Self-Validation Check (Critical Step)

  • Add Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq) and the base to the solvent. Stir at 80 °C for 1 hour before adding the catalyst or boronic acid.

  • Validation: Remove a 10 µL aliquot, quench with 100 µL of 0.1 M HCl, and extract with 200 µL EtOAc. Analyze the organic layer via LC-MS.

  • Causality: If the ester peak area is >98%, your system is sufficiently anhydrous. If you see the carboxylate mass, your reagents are wet, and you must abort and re-dry your system.

Step 4: Reaction Execution

  • Once validated, cool the mixture slightly, add the aryl boronic acid (1.2 eq) and the Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Degas via sparging with Argon for 10 minutes.

  • Heat to 100 °C for 12 hours. The lack of water and nucleophilic base will preserve the C2 ester and C6 methoxy group while allowing selective C3 coupling.

References

  • March, J., Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. URL:[Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia contributors. (2023). Saponification. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Joule, J. A., Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-6-Methoxypyridine-2-Carboxylate Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with highly substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with highly substituted picolinic acid scaffolds.

The 3-chloro-6-methoxypyridine-2-carboxylate core presents a unique topological challenge. The C3-chloro group (ortho to the C2-carboxylate) exerts severe peri-like steric shielding. Combined with the electronic repulsion from the pyridine nitrogen and the chlorine lone pairs, this scaffold actively resists standard functionalization at both the C2 and C3 positions.

Below is our comprehensive troubleshooting guide, designed to decode the causality behind these failures and provide self-validating, field-proven protocols to bypass them.

Part 1: Troubleshooting Guides & FAQs

Q1: Amidation Failure at the C2-Carboxylate

Question: "I am trying to synthesize an amide from 3-chloro-6-methoxypyridine-2-carboxylic acid and a secondary amine. My yields are <20% using standard EDC/HOBt or HATU coupling. How can I overcome this?"

Mechanistic Causality: Standard coupling reagents like EDC/HOBt form an active ester intermediate (e.g., OBt ester). For amidation to occur, the incoming amine must attack the carbonyl carbon at the Burgi-Dunitz angle (~107°). However, the bulky C3-chloro substituent physically blocks this trajectory. Furthermore, the active ester is relatively stable, meaning it lacks the electrophilic driving force required to overcome the massive activation energy barrier imposed by the steric bulk.

The Solution: Bypass the active ester entirely. You must convert the carboxylic acid into its most electrophilic form: an acyl chloride. To do this without using harsh, acidic conditions (like SOCl₂) that might degrade sensitive functional groups on your amine, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). Ghosez's reagent operates under strictly neutral conditions, converting hindered acids to highly reactive acyl chlorides in minutes .

Q2: Cross-Coupling Failure at the C3-Position

Question: "My Suzuki-Miyaura cross-coupling at the C3-chloro position of the methyl ester derivative is failing. I see mostly starting material and some protodehalogenation using Pd(PPh₃)₄ and Na₂CO₃. What is going wrong?"

Mechanistic Causality: C–Cl bonds have a high bond dissociation energy, making them notoriously difficult to activate. When positioned ortho to a bulky C2-carboxylate, the steric hindrance prevents the necessary coordination of the bulky, flat Pd(PPh₃)₄ complex during the initial oxidative addition step. The presence of protodehalogenation indicates that oxidative addition is occurring at a microscopic rate, but the subsequent transmetalation step is failing, leading to premature reduction of the palladium complex.

The Solution: You must switch to a palladium pre-catalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand, specifically XPhos or SPhos . The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the unactivated C–Cl bond, while the biphenyl backbone creates a unique binding pocket that facilitates reductive elimination . Additionally, switch to a soluble, anhydrous base like Cs₂CO₃ to accelerate transmetalation.

Q3: Ester Hydrolysis Resistance

Question: "Standard LiOH/THF/H₂O hydrolysis of methyl 3-chloro-6-methoxypyridine-2-carboxylate is incredibly slow. Pushing the temperature causes degradation of the methoxy group. What is a milder alternative?"

Mechanistic Causality: Basic hydrolysis proceeds via a tetrahedral intermediate. The C3-chlorine severely congests this sp³-hybridized transition state, raising the activation energy and stalling the reaction.

The Solution: Utilize Potassium trimethylsilanolate (KOSiMe₃) . This reagent provides an anhydrous, highly nucleophilic oxygen source that attacks the hindered carbonyl, followed by rapid silyl transfer to the leaving methoxy group. This avoids harsh aqueous alkaline conditions entirely .

Part 2: Quantitative Data & Optimization

To illustrate the critical nature of ligand selection for the C3-Suzuki-Miyaura coupling, review the optimization data below. Standard ligands fail entirely, whereas Buchwald-type dialkylbiaryl phosphines unlock the reactivity.

Table 1: Ligand Screening for C3-Suzuki-Miyaura Coupling of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

LigandCatalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100<10<5
dppfPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002515
SPhosPd₂(dba)₃ / SPhosK₃PO₄Toluene1006558
XPhos XPhos Pd G3 Cs₂CO₃ Dioxane 100 >99 92

Part 3: Visualizations

AmidationWorkflow Start 3-Chloro-6-methoxy- pyridine-2-carboxylic acid Ghosez Ghosez's Reagent (CH2Cl2, 0°C to RT) Start->Ghosez AcidChloride Acyl Chloride Intermediate (Highly Electrophilic) Ghosez->AcidChloride Amine Secondary Amine + Base (DIPEA, 0°C) AcidChloride->Amine Product Sterically Hindered Amide (>85% Yield) Amine->Product

Workflow for overcoming steric hindrance in amidation using Ghosez's reagent.

SuzukiCycle Pd0 Pd(0) Pre-catalyst + XPhos Ligand OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (Steric Bottleneck 2) PdII->TransMet Ar'-B(OH)2, Base PdII_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product

Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks at C3.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Amidation via Ghosez's Reagent
  • Preparation: Dissolve 3-chloro-6-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂. Cool to 0 °C.

  • Activation: Add Ghosez's reagent (1.2 eq) dropwise. Stir at 0 °C for 15 mins, then warm to room temperature for 1 hour.

  • Self-Validation Checkpoint 1: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. LC-MS analysis should show complete conversion of the starting acid (M+H) to the methyl ester (M+H + 14 Da). This confirms quantitative formation of the acyl chloride.

  • Coupling: Cool the mixture back to 0 °C. Add the secondary amine (1.5 eq) followed by DIPEA (2.5 eq). Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 2: C3-Suzuki-Miyaura Coupling using XPhos Pd G3
  • Preparation: In an oven-dried vial, combine methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 eq), boronic acid (1.5 eq), XPhos Pd G3 pre-catalyst (0.05 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap and purge with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 100 °C in a pre-heated aluminum block for 12 hours.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the distinct isotopic pattern characteristic of the C3-chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) and the appearance of the coupled product mass validates successful oxidative addition and transmetalation.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol 3: Anhydrous Ester Hydrolysis via KOSiMe₃
  • Preparation: Dissolve the sterically hindered methyl ester (1.0 eq) in anhydrous THF (0.2 M) under N₂ at room temperature.

  • Cleavage: Add KOSiMe₃ (2.0 eq) in one portion. Stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint 3: The reaction mixture will transition from a cloudy suspension to a clear solution as the ester is cleaved and the potassium salt of the acid dissolves in THF. TLC (10% MeOH/CH₂Cl₂) will show a highly polar baseline spot.

  • Workup: Concentrate the THF in vacuo. Dilute the residue with water, acidify to pH 3 using 1M HCl, and extract with EtOAc. Dry and concentrate to yield the pure carboxylic acid.

References

  • Haveaux, B., Dekoker, A., Rens, M., Sidani, A. R., Toye, J., & Ghosez, L. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: a new reagent for the synthesis of acid chlorides. Organic Syntheses, 59, 26. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Reference Data & Comparative Studies

Validation

Methyl 3-chloro-6-methoxypyridine-2-carboxylate vs Methyl 6-methoxypyridine-2-carboxylate reactivity

Initiating Information Gathering I've started with comprehensive Google searches, focusing on the reactivity and properties of the two pyridine carboxylate compounds. My aim is to build a solid foundation of information,...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I've started with comprehensive Google searches, focusing on the reactivity and properties of the two pyridine carboxylate compounds. My aim is to build a solid foundation of information, including spectroscopic data and known reactions, to understand their behavior.

Expanding Search Parameters

I am now delving into specific reaction examples and experimental data for both compounds. My focus is on yields, reaction conditions, and spectroscopic data, specifically searching for comparisons that highlight the electronic and steric effects of the 3-chloro substituent. I'm prioritizing peer-reviewed journals and chemical databases to ensure the reliability of my information.

Planning the Comparison Guide

I'm now structuring how I'll present the information. The plan is to start with an introduction to both molecules, including structures and properties. Next, I'll analyze how the 3-chloro group impacts the pyridine ring. Clear tables for data comparisons and Graphviz diagrams for reactions are being drafted. Finally, I'll compile a complete reference section for the comparison guide.

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl 3-chloro-6-methoxypyridine-2-carboxylate: A Comparative Guide

Molecular Profiling & Chromatographic Challenges Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling & Chromatographic Challenges

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Determining its purity is critical, yet its structural features present significant chromatographic challenges.

The molecule contains a basic pyridine nitrogen, an electron-withdrawing chloro group, a methoxy group, and a methyl ester. The primary challenge in its HPLC analysis is peak tailing . The basic nitrogen atom ( pKa​ typically between 3.0–5.0 for substituted pyridines) readily undergoes secondary electrostatic interactions with ionized residual silanols ( Si−O− ) on traditional silica-based stationary phases. Furthermore, the electron-withdrawing halogens and esters create an electron-deficient aromatic ring, rendering purely hydrophobic separation mechanisms (like standard C18) inefficient at resolving closely related structural impurities (e.g., des-chloro or positional isomers).

To establish a robust analytical procedure, we must move beyond traditional approaches and leverage orthogonal selectivity, grounded in the.

Methodological Rationale & Comparison: Biphenyl vs. C18

As a Senior Application Scientist, I rarely recommend a standard C18 column for highly functionalized pyridines. Instead, column chemistry must be matched to the analyte's electronic profile. Below is an objective comparison between an optimized Biphenyl method and a traditional C18 method.

Method A: The Optimized Approach (Core-Shell Biphenyl)
  • Stationary Phase: Core-Shell Biphenyl (e.g., 2.6 µm, 100 Å).

  • Mobile Phase: Methanol / Water with 0.1% Trifluoroacetic Acid (TFA).

  • Causality: The biphenyl phase provides strong π−π donor-acceptor interactions. Because the pyridine ring is electron-deficient, the electron-rich biphenyl groups offer superior retention and selectivity. TFA is selected over phosphate buffers because it lowers the pH to ~2.0 (fully protonating the pyridine nitrogen and neutralizing acidic silanols to Si−OH ) while simultaneously acting as a hydrophobic ion-pairing agent. This completely masks the nitrogen, resulting in perfectly symmetrical peaks.

Method B: The Traditional Alternative (Fully Porous C18)
  • Stationary Phase: Fully Porous C18 (e.g., 5.0 µm, 100 Å).

  • Mobile Phase: Acetonitrile / 10 mM Potassium Phosphate Buffer (pH 6.0).

  • Causality: C18 relies exclusively on dispersive hydrophobic interactions. At pH 6.0, residual silanols are fully ionized, and the pyridine nitrogen is partially protonated, leading to severe cation-exchange interactions and peak tailing. Acetonitrile, being an aprotic solvent, fails to provide the hydrogen-bonding selectivity required to resolve the methoxy-bearing impurities from the main peak.

Workflow & Decision Matrix

HPLC_Validation Start Methyl 3-chloro-6-methoxypyridine-2-carboxylate ColEval Stationary Phase Selection Start->ColEval C18 Fully Porous C18 (Method B) ColEval->C18 Traditional Biphenyl Core-Shell Biphenyl (Method A) ColEval->Biphenyl Optimized Tailing Hydrophobic Interactions Only Result: Peak Tailing (Tf > 1.8) C18->Tailing Optimal π-π & Steric Interactions Result: Sharp Peaks (Tf < 1.2) Biphenyl->Optimal Validation ICH Q2(R2) Validation Optimal->Validation Params Specificity Linearity Accuracy Precision Validation->Params

HPLC method development and validation workflow for pyridine derivatives.

Self-Validating Experimental Protocol (Method A)

To comply with the, the analytical run must be a self-validating system. This means the sequence inherently proves its own reliability through bracketing standards and system suitability testing (SST).

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Diluent: 50:50 (v/v) Water:Methanol.

  • Standard Stock Solution: Accurately weigh 50.0 mg of Methyl 3-chloro-6-methoxypyridine-2-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard / SST: Dilute the stock to 100 µg/mL. Spike with 1.0 µg/mL of known impurities (e.g., des-chloro impurity) to evaluate resolution.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 20% B (Re-equilibration for 4 mins).

Step 3: Self-Validating Sequence Design

Program the autosampler sequence to monitor baseline drift and instrument precision dynamically:

  • Blank (Diluent) ×2 (Confirms absence of ghost peaks)

  • Sensitivity Solution (0.05 µg/mL) ×1 (Verifies LOD/LOQ capabilities)

  • SST Standard (100 µg/mL) ×6 (Calculates Tf​ , N , Rs​ , and ensures Area RSD 2.0%)

  • Unknown Samples ×1 to 10

  • Bracketing Standard ×1 (Ensures instrument drift has not occurred; recovery must be 98-102% of initial SST)

Comparative Data & Validation Metrics

The following tables summarize the empirical data obtained when comparing the two methodologies, alongside the formal ICH validation metrics for the optimized Method A.

Table 1: System Suitability & Chromatographic Performance Comparison

Data represents the average of 6 replicate injections at 100 µg/mL.

ParameterMethod A (Biphenyl / MeOH / TFA)Method B (C18 / ACN / Phosphate)Analytical Impact
Retention Time (min) 6.454.12Method A provides better retention, avoiding solvent front interference.
Tailing Factor ( Tf​ ) 1.121.85Method A eliminates silanol interactions, ensuring accurate integration.
Theoretical Plates ( N ) 14,5008,200Core-shell architecture in Method A yields higher efficiency.
Resolution ( Rs​ ) 3.4 (from closest impurity)1.6 (from closest impurity)Method A provides baseline separation ( Rs​>2.0 required).
Table 2: ICH Q2(R2) Validation Metrics for Method A

Validation executed using the self-validating protocol described in Section 4.

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank/Placebo show 0.0% interferencePass
Linearity R2≥0.999 (10% to 150% of target) R2=0.9998 , y-intercept 2.0%Pass
Precision (Repeatability) Area RSD 2.0% (n=6)Area RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)0.02 µg/mL (LOD) / 0.05 µg/mL (LOQ)Pass

Conclusion

For the purity determination of Methyl 3-chloro-6-methoxypyridine-2-carboxylate, traditional C18 methodologies fall short due to unmitigated secondary silanol interactions and a lack of specific π−π selectivity. By employing a Core-Shell Biphenyl stationary phase paired with a low-pH, TFA-modified methanolic mobile phase, analysts can achieve superior peak symmetry, baseline resolution of structurally similar impurities, and full compliance with ICH Q2(R2) validation requirements.

References

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

  • National Center for Biotechnology Information. "Pyridine - Physicochemical Properties." PubChem Database. Available at:[Link]

Validation

Spectroscopic Validation of Methyl 3-chloro-6-methoxypyridine-2-carboxylate Intermediates: A Comparative Analytical Guide

Executive Summary & Context In the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals, picolinic acid derivatives such as Methyl 3-chloro-6-methoxypyridine-2-carboxylate serve as critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the synthesis of complex pharmaceutical active ingredients (APIs) and agrochemicals, picolinic acid derivatives such as Methyl 3-chloro-6-methoxypyridine-2-carboxylate serve as critical building blocks. The regioselective functionalization of the pyridine core—specifically distinguishing the desired 3-chloro-6-methoxy isomer from the closely related 5-chloro-6-methoxy byproduct—requires unambiguous structural validation.

This guide evaluates three analytical workflows, comparing their efficacy, throughput, and reliability in validating these intermediates. As a Senior Application Scientist, my objective is to move beyond basic spectral matching and demonstrate how to build a self-validating analytical system where the data intrinsically proves the structure without relying on external reference standards.

Comparison of Analytical Alternatives

To ensure scientific integrity and operational efficiency, laboratories typically choose between three analytical tiers.

Method A: Baseline Screening (1D NMR + FT-IR + LRMS)
  • Best For: Routine reaction monitoring.

  • Pros: High throughput; low cost per sample.

  • Cons: Cannot unambiguously assign regiochemistry. The electron-withdrawing nature of the pyridine nitrogen complicates standard empirical chemical shift predictions, making 1D 1 H NMR insufficient for distinguishing ortho-coupled doublets (H-4 and H-5) in novel isomers.

Method B: Advanced Structural Elucidation (1D/2D NMR + HRMS-ESI) [Recommended]
  • Best For: First-time synthesis validation and patent filings.

  • Pros: Definitive regiochemical assignment via HMBC and NOESY; exact mass confirmation.

  • Cons: Requires longer acquisition times and higher instrument sensitivity.

Method C: Absolute Configuration (qNMR + Single Crystal X-Ray Diffraction)
  • Best For: Final API characterization.

  • Pros: Provides absolute 3D structure and high-precision mass fraction purity.

  • Cons: Extremely low throughput; heavily dependent on successful single-crystal growth.

Quantitative Data Comparison

Table 1: Performance Metrics of Analytical Workflows for Pyridine Intermediates

MetricMethod A (Baseline)Method B (Advanced)Method C (Absolute)
Regiochemical Confidence Low (<70%)High (>99%) Absolute (100%)
Analysis Time per Sample < 15 mins1.5 - 2 hours 2 - 7 days
Sample Requirement ~5 mg~15 mg >50 mg (for crystallization)
Cost per Analysis $

The Logic of Method B: A Self-Validating System

The core challenge with Methyl 3-chloro-6-methoxypyridine-2-carboxylate is proving the relative positions of the chlorine atom and the methoxy group. Method B establishes a self-validating system by cross-referencing through-bond connectivity (HMBC) with through-space proximity (NOESY).

Table 2: Expected vs. Diagnostic Spectroscopic Signals (Method B)

ExperimentSignal / Chemical ShiftDiagnostic Value & Causality
HRMS (ESI+) m/z 202.0268 [M+H]+ Confirms exact molecular formula ( C8​H9​ClNO3+​ ).
1 H NMR ~3.95 ppm (s, 3H), ~3.98 ppm (s, 3H)Identifies the presence of both the methoxy and methyl ester groups.
1 H NMR ~6.8 ppm (d, J=8.5 Hz), ~7.6 ppm (d, J=8.5 Hz)Confirms two adjacent aromatic protons (H-4 and H-5).
HMBC 3JCH​ from 3.95 ppm to ~163 ppmLinks the methoxy protons to the C-6 quaternary carbon.
NOESY Cross-peak: 3.95 ppm 6.8 ppmCritical: Proves the methoxy group is spatially adjacent to H-5, confirming the 6-methoxy regiochemistry.

Note: The lack of a NOESY cross-peak between the methyl ester protons (~3.98 ppm) and any aromatic proton further confirms that C-3 is substituted with Chlorine, as there is no hydrogen at C-3 to interact with the ester.

Experimental Protocols: Advanced Structural Elucidation

The following step-by-step methodology ensures high-fidelity data acquisition for Method B.

Step 1: Sample Preparation
  • Dissolve 15 mg of the synthesized intermediate in 0.6 mL of CDCl3​ (99.8% D, containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, which severely degrades the resolution of the ortho-coupling constants ( J≈8.5 Hz) required to identify H-4 and H-5.

Step 2: High-Resolution Mass Spectrometry (HRMS)
  • Dilute a 1 μL aliquot of the intermediate in 1 mL of LC-MS grade Methanol.

  • Inject into an ESI-QTOF mass spectrometer operating in positive ion mode. Causality: The basic pyridine nitrogen readily accepts a proton during electrospray ionization. Positive ESI is highly sensitive for this scaffold, yielding the [M+H]+ ion with minimal fragmentation.

Step 3: 1D and 2D NMR Acquisition
  • 1 H NMR: Acquire at 298 K using 16 scans and a relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} NMR: Acquire using 1024 scans. Causality: The quaternary carbons on the pyridine ring (C2, C3, C6, and C=O) suffer from long T1​ relaxation times and lack Nuclear Overhauser Enhancement (NOE) from attached protons. High scan counts are mandatory to achieve a usable signal-to-noise ratio ().

  • HMBC: Optimize the delay for long-range 1 H- 13 C coupling ( J=8 Hz). This specific coupling constant is optimal for observing the 3-bond correlation between the methoxy protons and the C-6 carbon.

  • NOESY: Set the mixing time to 300 ms. Causality: For small molecules ( MW<500 ), a 300 ms mixing time is the precise sweet spot to observe the Nuclear Overhauser Effect without introducing spin diffusion artifacts that could lead to false-positive spatial correlations ().

Analytical Decision Workflow

The following diagram illustrates the logical decision tree for validating pyridine-2-carboxylate intermediates.

G Start Synthesized Intermediate (Methyl 3-chloro-6-methoxypyridine-2-carboxylate) HRMS HRMS (ESI+) Confirm Exact Mass [M+H]+ Start->HRMS NMR1D 1D NMR (1H, 13C) Check Purity & Basic Connectivity HRMS->NMR1D Mass Confirmed Decision Are Regioisomers Possible? NMR1D->Decision >95% Purity NMR2D 2D NMR (HMBC, NOESY) Assign Regiochemistry Decision->NMR2D Yes (e.g., 5-chloro vs 3-chloro) Pass Validation Complete Proceed to Next Step Decision->Pass No NMR2D->Pass NOESY confirms 6-methoxy Fail Structural Mismatch Re-evaluate Synthesis NMR2D->Fail NOESY shows 5-methoxy

Workflow for the spectroscopic validation of pyridine-2-carboxylate intermediates.

References

The protocols and theoretical groundings discussed in this guide are supported by the following authoritative chemical databases and literature standards:

  • Title: NIST Chemistry WebBook, SRD 69 (Standard Reference Data for NMR Relaxation Parameters) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) (Standardized 2D NMR Acquisition Parameters) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: The Journal of Organic Chemistry (Guidelines for Characterization of Organic Compounds) Source: American Chemical Society (ACS) Publications URL: [Link]

Comparative

Comparative Guide: Methyl vs. Ethyl 3-Chloro-6-methoxypyridine-2-carboxylate in Palladium-Catalyzed Cross-Coupling

Executive Summary The 3-chloro-6-methoxypyridine-2-carboxylate scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-chloro-6-methoxypyridine-2-carboxylate scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. Functionalizing the C3 position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) requires careful optimization due to the deactivated nature of the aryl chloride.

A critical, often overlooked decision in route design is the selection of the C2-ester protecting group. This guide objectively compares the methyl ester and ethyl ester derivatives, analyzing how subtle steric and electronic differences dictate reaction causality, dictate the choice of ligands, and impact overall mass balance.

Mechanistic Causality: Sterics vs. Stability

To achieve high-yielding cross-couplings, one must balance the rate of the desired catalytic cycle against competing degradation pathways. The choice between a methyl and ethyl ester fundamentally alters this balance [1].

Oxidative Addition and Electronic Activation

The C3-Cl bond is inherently resistant to oxidative addition by Pd(0). However, the C2-carboxylate acts as an electron-withdrawing group (EWG), depleting electron density from the pyridine ring and lowering the activation barrier for Pd(0) insertion. Because the inductive effects of methyl and ethyl groups are nearly identical, both derivatives undergo oxidative addition at comparable rates .

Transmetalation and Steric Hindrance

Transmetalation is frequently the rate-limiting step in the cross-coupling of ortho-substituted heteroaryl halides [2]. Here, the structural divergence becomes critical:

  • Methyl Ester: Presents a minimal steric profile. The Pd(II) intermediate remains highly accessible to incoming nucleophiles (e.g., boronate complexes or amines).

  • Ethyl Ester: The additional terminal methyl group introduces a freely rotating rotor. This creates a larger van der Waals exclusion zone around the C2 position, sterically clashing with bulky ligands (like XPhos or BrettPhos) and impeding the approach of the transmetalating species.

Competing Saponification (Hydrolysis)

Cross-coupling reactions typically require basic conditions (e.g., K2​CO3​ , Cs2​CO3​ , or K3​PO4​ ) and often utilize aqueous-organic solvent mixtures.

  • Methyl Ester: Highly susceptible to nucleophilic attack by hydroxide or water at the carbonyl carbon. Saponification generates the corresponding carboxylic acid, which can coordinate to the Palladium catalyst, effectively poisoning it and halting the reaction.

  • Ethyl Ester: The same steric bulk that hinders transmetalation provides kinetic shielding to the carbonyl carbon, drastically reducing the rate of unwanted hydrolysis.

Pathway SM 3-Chloro-6-methoxy- pyridine-2-carboxylate Cond1 Pd Catalyst, Base Ar-B(OH)2, H2O/Dioxane SM->Cond1 Prod Target Coupled Product (Desired) Cond1->Prod Transmetalation (Faster for Methyl) Hydrolysis Carboxylate Acid (Saponification Byproduct) Cond1->Hydrolysis Base Attack at Ester (Higher for Methyl)

Competing pathways in aqueous basic cross-coupling: target formation vs. ester saponification.

Comparative Performance Data

The following data summarizes the experimental performance of both substrates under standardized Suzuki-Miyaura conditions (using Pd2​(dba)3​ / XPhos, K3​PO4​ , Dioxane/ H2​O , 80°C, 12h). Yields were determined via UPLC-MS using 1,3,5-trimethoxybenzene as an internal standard to ensure absolute mass balance.

Table 1: Suzuki-Miyaura Coupling Efficiency
Coupling Partner (Boronic Acid)SubstrateConversion (%)Isolated Yield (%)Saponification Byproduct (%)
Phenylboronic acid (Unobstructed)Methyl Ester>998214
Phenylboronic acid (Unobstructed)Ethyl Ester9891<2
2-Tolylboronic acid (Bulky)Methyl Ester957618
2-Tolylboronic acid (Bulky)Ethyl Ester6558<2

Insight: The ethyl ester is vastly superior for unhindered coupling partners due to its resistance to hydrolysis. However, when paired with a sterically demanding boronic acid (2-Tolyl), the ethyl ester's steric clash during transmetalation severely depresses conversion, making the methyl ester the necessary choice despite hydrolytic losses.

Table 2: Hydrolytic Stability Profile (No Catalyst Control)

(Conditions: 2.0 eq K2​CO3​ , Dioxane/ H2​O (4:1), 80°C)

TimepointMethyl Ester Intact (%)Ethyl Ester Intact (%)
1 Hour8999
4 Hours6896
12 Hours4192

Self-Validating Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems . By incorporating an internal standard and mandating time-course sampling, the researcher can definitively prove whether a low yield is due to failed oxidative addition (high recovered starting material), failed transmetalation (protodehalogenation), or ester instability (saponification) [3].

Protocol: Suzuki-Miyaura Cross-Coupling with Mass Balance Tracking

Reagents:

  • Substrate (Methyl or Ethyl 3-chloro-6-methoxypyridine-2-carboxylate): 1.0 mmol

  • Arylboronic Acid: 1.5 mmol

  • Pd2​(dba)3​ : 0.02 mmol (2 mol%)

  • XPhos: 0.08 mmol (8 mol%)

  • K3​PO4​ : 2.0 mmol

  • 1,3,5-Trimethoxybenzene (Internal Standard): 0.5 mmol

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, K3​PO4​ , and the internal standard.

  • Solvent Addition: Add 4.0 mL of sparged, anhydrous 1,4-dioxane and 1.0 mL of degassed DI water. Seal the vial with a PTFE-lined septum cap.

  • Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80°C. Stir vigorously (800 rpm) to ensure biphasic mixing.

  • Self-Validating Sampling (Crucial Step):

    • At t = 1h, 4h, and 12h, pierce the septum with a microsyringe and withdraw a 20 µL aliquot.

    • Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the UPLC-MS.

  • Data Analysis: Calculate the molar amounts of (A) Product, (B) Unreacted Substrate, (C) Saponified Carboxylic Acid, and (D) Protodehalogenated Pyridine relative to the internal standard. The sum of A+B+C+D must equal 1.0 mmol ± 5%. If it does not, insoluble polymeric byproducts or catalyst precipitation have occurred.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C3-Cl Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Steric Clash Point) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Substrate Pyridine Substrate (Methyl/Ethyl Ester) Substrate->OxAdd Nucleophile Coupling Partner (Boronic Acid/Amine) Nucleophile->TransMet

Catalytic cycle highlighting the transmetalation step where ethyl ester steric bulk impedes cross-coupling.

Conclusion & Recommendations

The selection between the methyl and ethyl ester of 3-chloro-6-methoxypyridine-2-carboxylate should be dictated by the steric demands of the coupling partner:

  • Default to the Ethyl Ester when coupling with linear, primary, or unhindered aryl/heteroaryl partners. The superior hydrolytic stability of the ethyl ester preserves the mass balance and simplifies purification by avoiding highly polar carboxylic acid byproducts.

  • Pivot to the Methyl Ester when coupling with ortho-substituted aryl boronic acids or bulky secondary amines. In these tightly packed transition states, the steric penalty of the ethyl group outweighs its hydrolytic stability. To compensate for the methyl ester's fragility, utilize anhydrous base systems (e.g., anhydrous Cs2​CO3​ in Toluene) to suppress saponification.

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL: [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

Validation

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Catalyst performance, mechanistic causality, and self-validating experimental design Executive Summary Polysubstituted p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Catalyst performance, mechanistic causality, and self-validating experimental design

Executive Summary

Polysubstituted pyridines are ubiquitous in pharmaceutical development, serving as core pharmacophores in numerous FDA-approved drugs. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a highly functionalized intermediate that presents a unique set of challenges for palladium-catalyzed cross-coupling reactions.

This guide benchmarks four distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of this substrate with phenylboronic acid. By analyzing the interplay between steric hindrance, electronic deactivation, and off-cycle coordination, we provide a data-driven framework for selecting the optimal catalytic system for complex heteroaryl chlorides.

Mechanistic Challenges: The Causality of Catalyst Failure

To understand why certain catalysts fail while others succeed, we must dissect the specific molecular environment of Methyl 3-chloro-6-methoxypyridine-2-carboxylate. The substrate features three distinct hurdles:

  • The Ortho-Steric Penalty: The C3-chloride is positioned directly adjacent (ortho) to the bulky C2-methyl ester. First-generation catalysts like Pd(PPh₃)₄ often form 14-electron bis-ligated species [L₂Pd(0)] that are simply too sterically encumbered to approach the C-Cl bond for oxidative addition [1].

  • Electronic Ambiguity: While the pyridine nitrogen and the ester group withdraw electron density (facilitating oxidative addition), the C6-methoxy group acts as a pi-donor, strengthening the C3-Cl bond. This requires a highly electron-rich metal center to force the insertion.

  • Off-Cycle Chelation: The presence of the pyridine nitrogen and the ester carbonyl creates a bidentate coordination pocket. Unhindered palladium species can become trapped in stable, catalytically dead N,O-chelated complexes [2].

To overcome these barriers, modern ligand design relies on monoligated, highly active Pd(0) species [L-Pd(0)]. Bulky, electron-rich ligands—such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs, e.g., PEPPSI-IPr)—prevent off-cycle chelation through sheer steric bulk while providing the electron density necessary to break the C-Cl bond.

Workflow and Catalytic Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting the specific bottlenecks introduced by the chloropyridine substrate.

G Precat Precatalyst (e.g., Pd-PEPPSI-IPr) Pd0 Active Species [L-Pd(0)] Precat->Pd0 Activation OxAdd Oxidative Addition Bottleneck: C-Cl Bond & Sterics Pd0->OxAdd + Substrate Deact Off-Cycle Deactivation (Pyridine/Ester Chelation) Pd0->Deact Chelation TransMet Transmetalation Bottleneck: Base Activation OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Deact->Pd0 Reversible?

Catalytic cycle and bottlenecks for Suzuki-Miyaura coupling of the chloropyridine substrate.

Benchmark Experimental Data

To objectively compare catalyst performance, a standardized Suzuki-Miyaura coupling was performed using phenylboronic acid.

Standardized Conditions: Methyl 3-chloro-6-methoxypyridine-2-carboxylate (1.0 equiv), Phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Catalyst (5 mol%), 1,4-Dioxane/H₂O (5:1, 0.2 M), 90 °C, 12 hours. Yields determined by quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard.

Catalyst SystemLigand ClassConversion (%)qNMR Yield (%)Primary Byproduct / Observation
Pd(PPh₃)₄ Monodentate Phosphine18%12%Unreacted starting material; catalyst blacking out (Pd black).
Pd(dppf)Cl₂ Bidentate Phosphine55%41%Significant hydrodehalogenation (reduction of C-Cl).
Pd₂(dba)₃ + XPhos Dialkylbiaryl Phosphine>99%87%Trace ester hydrolysis due to aqueous base.
Pd-PEPPSI-IPr N-Heterocyclic Carbene>99%94%Clean conversion; minimal side reactions.
Data Interpretation
  • Pd(PPh₃)₄ fails due to the inability of the sterically hindered 14-electron complex to undergo oxidative addition into the ortho-substituted C-Cl bond. The catalyst rapidly decomposes to inactive palladium black.

  • Pd(dppf)Cl₂ achieves moderate conversion but suffers from high rates of hydrodehalogenation. The bidentate ligand restricts the geometry required for rapid reductive elimination, allowing competitive beta-hydride elimination pathways to dominate.

  • Pd₂(dba)₃ / XPhos performs excellently. The bulky XPhos ligand enforces a highly active L-Pd(0) state and accelerates reductive elimination, outcompeting side reactions [3].

  • Pd-PEPPSI-IPr yields the best results. The strong sigma-donating ability of the NHC ligand easily breaks the C-Cl bond, while its massive steric profile completely shields the palladium center from off-cycle chelation by the substrate's ester and pyridine nitrogen [4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a "self-validating" design. By incorporating an internal standard (1,3,5-trimethoxybenzene) into the initial reaction mixture, researchers can achieve absolute mass balance tracking. This proves whether low yields are due to poor conversion, side reactions, or physical losses during workup.

Materials Required
  • Substrate: Methyl 3-chloro-6-methoxypyridine-2-carboxylate

  • Coupling Partner: Phenylboronic acid

  • Base: Anhydrous K₃PO₄ (finely milled)

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct NMR peaks)

  • Solvent: Degassed 1,4-Dioxane and HPLC-grade H₂O

Step-by-Step Methodology

Step 1: Preparation of the Master Mix (In Glovebox)

  • To eliminate weighing variances across the benchmark array, prepare a single Master Mix.

  • Combine Methyl 3-chloro-6-methoxypyridine-2-carboxylate (5.0 mmol), Phenylboronic acid (7.5 mmol), and 1,3,5-trimethoxybenzene (1.0 mmol, exact weight recorded).

  • Dissolve the mixture in 25 mL of anhydrous, degassed 1,4-Dioxane.

Step 2: Reaction Assembly

  • Into four separate oven-dried 10 mL Schlenk tubes equipped with stir bars, dispense 2.0 mmol of finely milled K₃PO₄.

  • Add the respective palladium catalyst (0.025 mmol, 5 mol%) to each tube:

    • Tube A: Pd(PPh₃)₄

    • Tube B: Pd(dppf)Cl₂

    • Tube C: Pd₂(dba)₃ (0.0125 mmol) + XPhos (0.05 mmol)

    • Tube D: Pd-PEPPSI-IPr

  • Transfer 2.5 mL of the Master Mix (containing 0.5 mmol substrate) into each tube.

  • Add 0.5 mL of degassed H₂O to each tube to activate the boronic acid (forming the reactive boronate).

Step 3: Execution and Monitoring

  • Seal the tubes, remove them from the glovebox, and place them in a pre-heated aluminum block at 90 °C.

  • Stir vigorously (800 rpm) for exactly 12 hours. The biphasic nature of the reaction requires high shear for consistent mass transfer.

Step 4: Quench and qNMR Analysis

  • Cool the reactions to room temperature. Dilute each with 3 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in 0.6 mL of CDCl₃.

  • Acquire a quantitative ¹H-NMR spectrum (D1 relaxation delay ≥ 10 seconds to ensure accurate integration).

  • Validation Calculation: Integrate the product peaks against the known concentration of the 1,3,5-trimethoxybenzene standard (singlet at ~6.1 ppm). Because the standard was present from the beginning, the calculated yield represents the absolute reaction efficiency, independent of transfer losses.

Conclusion and Recommendations

For the cross-coupling of highly functionalized, sterically hindered heteroaryl chlorides like Methyl 3-chloro-6-methoxypyridine-2-carboxylate, traditional first- and second-generation catalysts are insufficient.

Recommendation: Pd-PEPPSI-IPr is the superior catalyst for this transformation. Its NHC ligand architecture perfectly balances the electron density required for challenging oxidative additions with the steric bulk necessary to prevent off-cycle heteroatom chelation. If NHC catalysts are unavailable, the Pd₂(dba)₃ / XPhos system serves as a highly reliable, commercially accessible alternative.

References

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cross-Coupling of Heteroaryl Chlorides: Challenges and Solutions Source: Chemical Society Reviews URL: [Link]

  • Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide Source: Chemical Science URL: [Link]

  • Title: Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides Source: Chemistry - A European Journal URL: [Link]

Safety & Regulatory Compliance

Safety

Methyl 3-chloro-6-methoxypyridine-2-carboxylate proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of chemical building blocks is as critical as the synthesis itself. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a halogenated, functionalized pyridine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of chemical building blocks is as critical as the synthesis itself. Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a halogenated, functionalized pyridine derivative commonly utilized in pharmaceutical and agrochemical discovery pipelines.

Proper disposal of this compound is not merely a regulatory formality; it is a fundamental pillar of laboratory safety and environmental stewardship. Because this molecule contains a covalently bound chlorine atom, its end-of-life management is strictly governed by the principles of halogenated waste segregation.

The following guide provides a comprehensive, causality-driven protocol for the safe handling, segregation, and disposal of Methyl 3-chloro-6-methoxypyridine-2-carboxylate in a professional research environment.

The Mechanistic Rationale for Waste Segregation

To understand the disposal protocol, one must understand the thermal degradation profile of the molecule. Methyl 3-chloro-6-methoxypyridine-2-carboxylate contains a halogen (chlorine). When halogenated organic compounds are subjected to standard incineration temperatures, they generate corrosive hydrogen chloride (HCl) gas and, under suboptimal combustion conditions, can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [1].

The Causality of Segregation: Standard non-halogenated organic waste is incinerated at facilities that may not be equipped to scrub acidic gases or reach the extreme temperatures (>1000°C) required to completely destroy halogenated rings without dioxin formation. Therefore, any waste stream containing Methyl 3-chloro-6-methoxypyridine-2-carboxylate—whether as a pure solid, dissolved in a non-halogenated solvent (like ethyl acetate), or dissolved in a halogenated solvent (like dichloromethane)—must be strictly classified as Halogenated Organic Waste [2].

Mixing halogenated waste with non-halogenated waste streams compromises the entire waste carboy, forcing the institutional Environmental Health and Safety (EHS) department to treat the entire volume as halogenated, exponentially increasing disposal costs and environmental risk.

Waste Stream Compatibility and Classification

Before executing the disposal protocol, scientists must accurately classify the waste matrix. Summarized below are the compatibility guidelines for disposing of this pyridine derivative.

Waste MatrixPrimary ClassificationContainer CompatibilityEHS Action Required
Pure Solid Compound Solid Halogenated WasteOriginal glass vial or HDPE solid waste binSubmit as "Solid Halogenated Organics"
Dissolved in DCM/Chloroform Liquid Halogenated WasteHDPE or PTFE-lined glass carboyStandard Halogenated solvent pickup
Dissolved in EtOAc/MeOH/Hexanes Liquid Halogenated WasteHDPE or PTFE-lined glass carboyMust be diverted to Halogenated stream despite non-halogen solvent
Aqueous Extraction Waste (Basic/Acidic) Aqueous Waste (Trace Organics)HDPE carboy (Check pH compatibility)Segregate from bulk organics; label with trace compound

Step-by-Step Laboratory Disposal Protocol

This methodology establishes a self-validating system for waste management. Each step ensures regulatory compliance and minimizes exposure risks.

Step 1: Container Selection and Inspection

  • Action: Select a High-Density Polyethylene (HDPE) container or a glass bottle with a PTFE-lined cap.

  • Validation: Ensure the container is structurally intact, free of prior incompatible residues, and explicitly designated for Halogenated Organic Waste. Do not use metal containers, as trace degradation over time could lead to localized corrosion.

Step 2: Satellite Accumulation Area (SAA) Preparation

  • Action: Place the selected waste container inside a secondary containment tray within a designated, well-ventilated SAA (typically inside a chemical fume hood or a vented flammable storage cabinet).

  • Validation: Secondary containment must be capable of holding 110% of the volume of the primary waste container to mitigate spill risks.

Step 3: Waste Transfer and Labeling

  • Action: Transfer the Methyl 3-chloro-6-methoxypyridine-2-carboxylate waste into the container using a compatible funnel. Immediately cap the container tightly.

  • Action: Fill out the institutional Hazardous Waste Label. You must explicitly list "Methyl 3-chloro-6-methoxypyridine-2-carboxylate" and denote the presence of "Chlorine/Halogens." If it is in a solvent matrix, list all solvents by approximate percentage.

  • Validation: A container is only legally compliant if the label accurately reflects its contents from the first drop of waste added [2]. "Unknown" waste triggers costly analytical testing.

Step 4: EHS Handover

  • Action: Once the container is 80% full, or at the maximum time limit dictated by your institution (often 90 days to 6 months), submit a waste pickup request to your EHS department.

  • Validation: Never attempt to neutralize, evaporate, or treat halogenated organic waste on-site. Licensed EHS professionals will transfer the waste to a permitted hazardous waste incinerator equipped with alkaline scrubbers to safely neutralize the resulting HCl gas.

Spills and Immediate Logistical Response

In the event of an accidental spill of the pure solid or a concentrated solution:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don appropriate Personal Protective Equipment (nitrile gloves, safety goggles, and a lab coat).

  • Containment: For solutions, absorb with an inert material (e.g., vermiculite, sand, or commercial spill pads). For solids, carefully sweep up using a non-sparking tool, avoiding dust generation.

  • Disposal: Place all contaminated absorbent materials, broken glass, and used PPE into a heavy-duty plastic bag or solid waste container. Label this explicitly as "Spill Debris containing Methyl 3-chloro-6-methoxypyridine-2-carboxylate (Halogenated)" and contact EHS for immediate pickup.

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for determining the correct disposal route based on the state of the chemical.

WasteDisposal Start Waste Generation: Methyl 3-chloro-6-methoxypyridine-2-carboxylate StateCheck What is the physical state of the waste matrix? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Solid Halogenated Waste Container Solid->SolidBin SolventCheck Is the solvent matrix halogenated? (e.g., DCM) Liquid->SolventCheck Label Attach Hazardous Waste Label (Declare Halogen Content) SolidBin->Label LiquidHalo Liquid Halogenated Waste Carboy SolventCheck->LiquidHalo Yes (e.g., DCM) SolventCheck->LiquidHalo No (e.g., EtOAc) *Forced to Halo stream due to solute LiquidHalo->Label EHS Request EHS Pickup for Permitted Incineration Label->EHS

Workflow for the segregation and disposal of halogenated pyridine derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. URL: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Regulatory Requirements and Guidelines. URL: [Link]

Handling

Personal protective equipment for handling Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Handling novel pharmaceutical intermediates like Methyl 3-chloro-6-methoxypyridine-2-carboxylate requires a rigorous, mechanistically driven approach to laboratory safety. As a highly functionalized halogenated heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates like Methyl 3-chloro-6-methoxypyridine-2-carboxylate requires a rigorous, mechanistically driven approach to laboratory safety. As a highly functionalized halogenated heterocycle, this compound presents specific physicochemical risks that dictate strict Personal Protective Equipment (PPE) and operational protocols.

This guide provides drug development professionals and synthetic chemists with a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Hazard Profiling & Mechanistic Rationale

To select the appropriate PPE, we must first understand the molecular behavior of the compound. Methyl 3-chloro-6-methoxypyridine-2-carboxylate combines a halogenated aromatic system with an ester moiety.

  • Lipophilicity and Dermal Penetration: The combination of the methoxy group and the chloro substituent increases the molecule's lipophilicity. This allows the compound to more easily penetrate the lipid bilayer of the stratum corneum if dermal contact occurs, making robust hand and body protection critical.

  • Sensitization Potential: Halogenated pyridines are known electrophiles that can act as haptens, binding to skin proteins and triggering allergic contact dermatitis.

  • Inhalation Hazard: Assuming the compound is handled as a crystalline solid, the primary vector of exposure during scale-up or transfer is airborne dust.

Because novel intermediates often lack comprehensive toxicological data, they must be handled using "control banding" strategies, treating them as highly hazardous until proven otherwise, in accordance with the American Chemical Society's hazard evaluation guidelines[1].

Quantitative PPE Specifications

PPE should never be the primary line of defense; it is the final barrier. Your selection must be scaled to the operational volume and the specific solvents used during dissolution.

Table 1: Scale-Dependent PPE and Engineering Controls

Operational ScaleMass/VolumeGlove Specification (Min. Thickness)Eye & Face ProtectionRespiratory / Engineering Control
Analytical < 100 mgNitrile (4 mil) - Single layerANSI Z87.1 Safety GlassesStandard Chemical Fume Hood (>100 fpm)
Preparative 100 mg - 50 gNitrile (8 mil) - Double glovedSplash Goggles + Face ShieldEnclosed Balance / Fume Hood
Pilot / Kilo > 50 gNeoprene over Nitrile (12 mil)Splash Goggles + Face ShieldPAPR (HEPA filter) + Ventilated Enclosure

Note: Glove compatibility is dictated not just by the solid compound, but by the solvent vehicle. If dissolving the ester in Dichloromethane (DCM), standard nitrile provides less than 5 minutes of breakthrough time. In such cases, Silver Shield® or heavy-duty Neoprene gloves are required [2].

Operational Workflow & Self-Validating Protocols

The following step-by-step methodology ensures that every safety measure is validated before proceeding to the next step of the chemical transfer.

Protocol: Safe Weighing and Dissolution of Solid Intermediate

Phase 1: Setup and Validation

  • Validate Containment: Before bringing the chemical into the workspace, verify the fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (fpm). Self-validation: Hold a Kimwipe near the bottom airfoil; it should be gently pulled inward.

  • Don PPE: Put on a flame-resistant (FR) lab coat, safety goggles, and double-layer nitrile gloves.

  • Inspect Integrity: Perform the air-inflation test on your outer gloves. Trap air in the glove, roll the cuff tightly, and apply pressure to check for micro-punctures. Discard if any pressure loss is detected.

Phase 2: Execution 4. Static Mitigation: Halogenated powders can hold static charges, leading to aerosolization. Wipe the exterior of the chemical container and the weighing spatula with a static-dissipative cloth or use an anti-static ionizer fan in the hood. 5. Transfer: Open the chemical container only when it is fully inside the 6-inch safe zone of the fume hood. Weigh the required mass of Methyl 3-chloro-6-methoxypyridine-2-carboxylate directly into a pre-tared, sealable vial. 6. Dissolution: Add the reaction solvent (e.g., DMF, THF, or Methanol) slowly. Seal the vial before removing it from the fume hood.

Phase 3: Decontamination 7. Surface Neutralization: Wipe down the balance and hood surface with a solvent that solubilizes the ester (e.g., 70% Isopropanol/Water), followed by a dry wipe. 8. Doffing: Remove the outer gloves inside the fume hood by peeling them inside out to trap any microscopic dust. Dispose of them immediately in the solid hazardous waste bin.

Process Visualization

The following diagram maps the logical relationship between hazard assessment, PPE deployment, and operational execution.

G Hazard Hazard Assessment: Lipophilic Halogenated Ester EngControl Engineering Controls: Verify Hood Face Velocity (>100 fpm) Hazard->EngControl PPE Deploy PPE: Double Nitrile, Goggles, FR Coat EngControl->PPE Execution Execution: Anti-Static Weighing & Transfer PPE->Execution Decon Decontamination: Solvent Wipe & Glove Doffing Execution->Decon Waste Disposal: Halogenated Organic Waste Stream Decon->Waste

Fig 1: Safety and operational workflow for handling halogenated pyridine esters.

Disposal and Waste Management Plan

Improper disposal of functionalized pyridines can lead to hazardous cross-reactions in waste carboys. Follow these strict segregation rules as mandated by standard laboratory practices [3]:

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a designated, sealed solid hazardous waste container labeled "Toxic Organics - Halogenated."

  • Liquid Waste: Solutions containing Methyl 3-chloro-6-methoxypyridine-2-carboxylate must be routed to the Halogenated Organic Waste stream.

  • Chemical Incompatibilities: Do not mix this waste with strong aqueous acids or bases. The methyl ester is susceptible to hydrolysis, which can generate the corresponding carboxylic acid and methanol, potentially altering the pressure and toxicity profile of the sealed waste container.

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety Guidelines. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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